Dehydroandrosterone
Description
Classification and Endogenous Nature of Dehydroandrosterone
Dehydroepiandrosterone (B1670201), chemically known as 3β-hydroxyandrost-5-en-17-one, is a naturally occurring C19 steroid hormone. rjtcsonline.com It is classified as an androgen and a prohormone, serving as a crucial intermediate in the biosynthesis of other hormones, including androgens and estrogens. rjtcsonline.comwikipedia.orgcaymanchem.com DHEA is one of the most abundant circulating steroids in humans. wikipedia.orgdiametra.com In circulation, it exists in two forms: the unconjugated DHEA and its sulfated ester, dehydroepiandrosterone sulfate (B86663) (DHEA-S). wikidoc.org DHEA-S serves as a large, stable reservoir of DHEA. wikidoc.orgibl-international.com While DHEA has a short half-life of 15 to 30 minutes, DHEA-S has a much longer half-life of 7 to 10 hours. wikipedia.org
Endogenous Production Sites of this compound
The primary site of DHEA synthesis is the zona reticularis of the adrenal cortex, which accounts for the majority of its production. wikipedia.orgbioscientifica.comnih.gov The adrenal glands produce DHEA from cholesterol through a series of enzymatic reactions involving cytochrome P450 enzymes. wikipedia.orgwikidoc.org In addition to the adrenal glands, DHEA is also synthesized in smaller quantities in the gonads (testes and ovaries) and the brain. wikipedia.orgibl-international.comnih.gov In premenopausal women, approximately 50% of DHEA is secreted by the adrenals, with the ovaries contributing a smaller amount, and the remainder produced in peripheral tissues. nih.gov In men, about 10% of DHEA is secreted by the testes. nih.gov The brain is also a site of DHEA synthesis, where it is considered a neurosteroid, produced independently of peripheral sources. oup.comoup.comnih.gov Research has shown that brain cells, specifically astrocytes and neurons, can synthesize DHEA from pregnenolone. oup.comnih.gov
Circulating Levels of this compound and Age-Related Decline
Circulating levels of DHEA and DHEA-S exhibit a distinct pattern throughout the human lifespan. ibl-international.com Following birth, levels are high but drop sharply. ibl-international.comtestcatalog.org They remain low until the onset of adrenarche, around the ages of 6 to 8, when a gradual increase in adrenal androgen production begins. nih.govmedscape.com
Peak concentrations of DHEA are typically reached in early adulthood, between the ages of 20 and 30. wikipedia.orgibl-international.comnih.gov Following this peak, there is a progressive and significant decline in circulating DHEA levels with age. medscape.comirb.hrnih.gov By the age of 70 to 80, DHEA levels can be as low as 10% to 20% of the peak values seen in young adults. nih.govahajournals.org This age-related decline is often referred to as "adrenopause". nih.govirb.hr
The following table provides reference ranges for serum DHEA concentrations, which can vary by age and sex.
| Age/Stage | Male (ng/mL) | Female (ng/mL) |
| Tanner Stage I | 0.11-2.37 | 0.14-2.76 |
| Tanner Stage II | 0.37-3.66 | 0.83-4.87 |
| Tanner Stage III | 0.75-5.24 | 1.08-7.56 |
| Tanner Stage IV and V | 1.22-6.73 | 1.24-7.88 |
| 18-40 years | 1.33-7.78 | 1.33-7.78 |
| >40 years | 0.63-4.7 | 0.63-4.7 |
| Data sourced from multiple clinical references. nih.govmedscape.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGSKLZLMKYGDP-HKQXQEGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@H](C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177384 | |
| Record name | Dehydroandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dehydroandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2283-82-1 | |
| Record name | Dehydroandrosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2283-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydroandrosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002283821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydroandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dehydroandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148 - 150 °C | |
| Record name | Dehydroandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Dehydroandrosterone Biosynthesis and Metabolism
Precursor Molecules in Dehydroandrosterone Synthesis
The foundational molecule for all steroid hormone synthesis, including DHEA, is cholesterol . nih.gov Through a series of enzymatic reactions, cholesterol is converted into intermediate molecules that ultimately lead to the formation of DHEA. The primary precursor derived directly from cholesterol is pregnenolone . thieme-connect.comnih.gov Subsequently, pregnenolone is hydroxylated to form 17α-hydroxypregnenolone , the immediate precursor to DHEA. wikipedia.org
| Precursor Molecule | Description |
|---|---|
| Cholesterol | The initial substrate for all steroid hormone biosynthesis. |
| Pregnenolone | Formed from cholesterol and serves as a key intermediate in the synthesis of DHEA and other steroid hormones. selfdecode.com |
| 17α-Hydroxypregnenolone | An intermediate steroid formed from the hydroxylation of pregnenolone, which is then converted to DHEA. wikipedia.org |
Key Enzymatic Pathways in this compound Biosynthesis
The conversion of cholesterol to DHEA is governed by a cascade of enzymatic reactions. These enzymes, primarily from the cytochrome P450 family, are located in the mitochondria and endoplasmic reticulum of steroidogenic cells. thieme-connect.comnih.gov Their coordinated activity is essential for the regulated production of DHEA.
The steroidogenic acute regulatory (StAR) protein plays a critical role in the initial and rate-limiting step of steroidogenesis: the transfer of cholesterol from the outer mitochondrial membrane to the inner mitochondrial membrane. nottingham.ac.ukwikipedia.org This transport is essential to make cholesterol accessible to the first enzyme in the biosynthetic pathway, CYP11A1, which is located on the inner mitochondrial membrane. nottingham.ac.uknih.gov The activity of StAR is acutely regulated by trophic hormones, and its function is indispensable for steroid hormone production. wikipedia.orgresearchgate.net
Once cholesterol is transported to the inner mitochondrial membrane, the cytochrome P450 side-chain cleavage enzyme (CYP11A1), also known as P450scc, catalyzes the conversion of cholesterol to pregnenolone. thieme-connect.comnih.govnih.gov This reaction involves three separate oxidative steps: 22R-hydroxylation, 20R,22R-dihydroxylation, and finally, the cleavage of the side chain between carbons 20 and 22. nih.govnih.gov This conversion is the committed step in steroidogenesis, as pregnenolone is the universal precursor for all steroid hormones. selfdecode.comnih.gov
Following the formation of pregnenolone, the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) performs two critical sequential reactions in the endoplasmic reticulum. thieme-connect.comnih.gov First, its 17α-hydroxylase activity converts pregnenolone into 17α-hydroxypregnenolone. wikipedia.orgmedlineplus.gov Subsequently, its 17,20-lyase activity cleaves the bond between carbons 17 and 20 of 17α-hydroxypregnenolone to produce DHEA. wikipedia.orgmedlineplus.gov Both of these enzymatic activities are essential for the production of androgens and estrogens. wikipedia.org
The enzyme 3β-hydroxysteroid dehydrogenase (HSD3B2) is crucial for the synthesis of all active steroid hormones, including mineralocorticoids, glucocorticoids, and sex steroids. conicet.gov.arwikipedia.org In the context of DHEA metabolism, HSD3B2 can convert DHEA to androstenedione (B190577). aem-sbem.com The expression and activity of HSD3B2 are critical in determining the direction of steroid synthesis. In tissues dedicated to DHEA production, such as the fetal adrenal cortex and the zona reticularis, the expression of HSD3B2 is low, which prevents the conversion of pregnenolone and 17α-hydroxypregnenolone to progesterone and 17α-hydroxyprogesterone, respectively, thereby favoring the pathway towards DHEA. thieme-connect.comaem-sbem.com
Cytochrome b5 (CYB5) is a small heme-containing protein that functions as a critical cofactor in steroidogenesis. nih.gov It plays a significant role in modulating the activity of CYP17A1. Specifically, cytochrome b5 enhances the 17,20-lyase activity of CYP17A1, which is the final step in DHEA synthesis. aem-sbem.comnih.govnih.gov It is thought to do this by acting as an allosteric effector and facilitating the interaction between CYP17A1 and its redox partner, cytochrome P450 oxidoreductase (POR), thereby promoting efficient electron transfer for the lyase reaction. nih.govnih.gov
| Enzyme/Protein | Function in DHEA Biosynthesis | Location |
|---|---|---|
| StAR | Transports cholesterol from the outer to the inner mitochondrial membrane. nottingham.ac.ukwikipedia.org | Mitochondria |
| CYP11A1 | Converts cholesterol to pregnenolone. thieme-connect.comnih.gov | Inner Mitochondrial Membrane |
| CYP17A1 | Converts pregnenolone to 17α-hydroxypregnenolone and then to DHEA. wikipedia.orgmedlineplus.gov | Endoplasmic Reticulum |
| HSD3B2 | Metabolizes DHEA to androstenedione; its low expression in certain tissues favors DHEA production. thieme-connect.comaem-sbem.com | Endoplasmic Reticulum & Mitochondria wikipedia.org |
| CYB5 | Acts as a cofactor to enhance the 17,20-lyase activity of CYP17A1. nih.govnih.gov | Endoplasmic Reticulum |
Regulation of this compound Synthesis
The synthesis of this compound (DHEA) is a complex process influenced by various endocrine and metabolic factors. The adrenal cortex, the primary site of DHEA production, is subject to a sophisticated regulatory network that ensures the appropriate levels of this precursor hormone are maintained. This regulation is crucial for normal physiological function, as DHEA is a key intermediate in the biosynthesis of androgens and estrogens.
Adrenocorticotropic Hormone (ACTH) Regulation
Adrenocorticotropic hormone (ACTH), a polypeptide tropic hormone produced and secreted by the anterior pituitary gland, is a principal regulator of DHEA synthesis. wikipedia.org ACTH is a vital component of the hypothalamic-pituitary-adrenal (HPA) axis and is often released in response to stress. wikipedia.org Its primary effects include stimulating the production and release of cortisol and androgens from the adrenal cortex. wikipedia.orgnih.gov
The process begins with the hypothalamus releasing corticotropin-releasing hormone (CRH), which in turn stimulates the anterior pituitary to secrete ACTH. nih.gov ACTH then travels through the bloodstream to the adrenal glands, where it binds to receptors on the surface of adrenocortical cells, primarily in the zona fasciculata and zona reticularis. wikipedia.orgnih.gov This binding activates a signaling cascade that leads to an increase in the synthesis of both cortisol and androgens, including DHEA. nih.govclevelandclinic.org
The regulation of ACTH and, consequently, DHEA production operates on a negative feedback loop. nih.gov As cortisol levels rise, they signal the hypothalamus and pituitary gland to decrease the production of CRH and ACTH, respectively, thereby reducing the stimulation of the adrenal glands. nih.gov While cortisol is the most sensitive of the adrenal steroids to ACTH stimulation, DHEA levels also rise significantly in response to ACTH. nih.gov Studies have shown that infusions of ACTH lead to a substantial increase in DHEA concentrations in the blood. nih.gov
Growth Hormone–Insulin-like Growth Factor-1 (GH–IGF-1) Axis Modulation
The relationship between the Growth Hormone–Insulin-like Growth Factor-1 (GH–IGF-1) axis and this compound (DHEA) levels is complex and appears to be influenced by various factors, including age and sex. Research has shown that DHEA can influence the expression of insulin-like growth factor binding protein 1 (IGFBP1), an indirect regulatory mechanism. wikipedia.org
Pituitary Factor Influence
While Adrenocorticotropic hormone (ACTH) is the primary pituitary factor regulating this compound (DHEA) synthesis, evidence suggests that other, yet to be fully identified, pituitary factors also play a role. nih.gov The production of adrenal androgens is thought to be influenced by factors other than just ACTH, contributing to the complex regulation of DHEA levels. researchgate.net
Metabolic Pathways and Biological Metabolites of this compound
This compound (DHEA) serves as a crucial precursor in the synthesis of a variety of steroid hormones and has its own metabolic pathways that lead to the formation of several biologically significant metabolites. The conversion of DHEA into these metabolites occurs in various tissues throughout the body and is a key aspect of its physiological function.
This compound Sulfate (B86663) (DHEA-S) Formation
One of the most significant metabolic pathways for this compound (DHEA) is its conversion to this compound sulfate (DHEA-S). wikipedia.org This process, known as sulfation, occurs at the C3β position of the DHEA molecule and is catalyzed primarily by the sulfotransferase enzyme SULT2A1, with SULT1E1 playing a lesser role. wikipedia.orgwikipedia.org This conversion takes place in the adrenal cortex, as well as in the liver and intestines during the first-pass metabolism of orally administered DHEA. wikipedia.org
DHEA-S is the most abundant circulating steroid hormone in humans, with levels that are approximately 250 to 300 times higher than those of DHEA. wikipedia.org Unlike DHEA, which has a short half-life of 15 to 30 minutes, DHEA-S has a much longer half-life of 7 to 10 hours. wikipedia.org This extended half-life allows DHEA-S to function as a circulating reservoir for DHEA. wikipedia.org DHEA-S can be converted back to DHEA in peripheral tissues by the enzyme steroid sulfatase (STS). wikipedia.orgwikipedia.org This reversible conversion is crucial for maintaining the availability of DHEA for further metabolism into androgens and estrogens in various target tissues. wikipedia.orgnih.gov
| Parameter | Description | Key Enzymes | Primary Locations of Conversion | Significance |
|---|---|---|---|---|
| Process | Sulfation of this compound (DHEA) | SULT2A1, SULT1E1 | Adrenal Cortex, Liver, Intestines | Creation of a stable, circulating reservoir of DHEA |
| Product | This compound Sulfate (DHEA-S) | - | - | Most abundant circulating steroid hormone |
| Reversibility | DHEA-S can be converted back to DHEA | Steroid Sulfatase (STS) | Peripheral Tissues | Regulates local DHEA bioavailability |
Conversion to Androgens (Testosterone, Dihydrotestosterone (B1667394), Androstenedione)
This compound serves as a significant precursor for the synthesis of androgens. consensus.app Although a relatively weak androgen itself, its conversion to more potent androgens like testosterone (B1683101) and dihydrotestosterone (DHT) is critical for androgenic effects in various tissues. wikipedia.orgconsensus.app
The conversion pathway to androgens involves several key enzymatic steps:
Androstenedione: DHEA is first converted to androstenedione. This reaction is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). researchgate.netbioscientifica.comnih.gov Androstenedione is a crucial intermediate in the biosynthesis of both androgens and estrogens. wikipedia.org
Testosterone: Androstenedione is then converted to testosterone by the action of 17β-hydroxysteroid dehydrogenase (17β-HSD). researchgate.netnih.govresearchgate.net
Dihydrotestosterone (DHT): Testosterone can be further metabolized to dihydrotestosterone (DHT), the most potent natural androgen, by the enzyme 5α-reductase. researchgate.netoup.comnih.gov This conversion is particularly important in tissues like the prostate, skin, and hair follicles. wikipedia.orgresearchgate.net
| Precursor | Product | Key Enzyme |
|---|---|---|
| This compound (DHEA) | Androstenedione | 3β-hydroxysteroid dehydrogenase (3β-HSD) |
| Androstenedione | Testosterone | 17β-hydroxysteroid dehydrogenase (17β-HSD) |
| Testosterone | Dihydrotestosterone (DHT) | 5α-reductase |
Conversion to Estrogens (Estradiol, Estrone)
This compound is also a precursor for the biosynthesis of estrogens. wikipedia.org This conversion pathway is vital, particularly in postmenopausal women, where the adrenal glands become the primary source of precursors for estrogen synthesis. nih.govnih.gov
The pathway from DHEA to estrogens involves the following steps:
DHEA is first converted to androstenedione.
Androstenedione is then converted to estrone (B1671321) by the enzyme aromatase (CYP19A1). nih.govnih.gov
Alternatively, androstenedione can be converted to testosterone, which is then converted to estradiol (B170435) , the most potent estrogen, by aromatase. researchgate.netoup.comnih.gov
Estrone and estradiol can be interconverted by 17β-hydroxysteroid dehydrogenase. nih.gov
The conversion of DHEA to estrogens occurs in various tissues, including adipose tissue, bone, and the brain. researchgate.netbioscientifica.com During pregnancy, the placenta becomes a major site of estrogen production from fetal adrenal DHEA-S. oup.com
| Precursor | Product | Key Enzyme |
|---|---|---|
| Androstenedione | Estrone | Aromatase (CYP19A1) |
| Testosterone | Estradiol | Aromatase (CYP19A1) |
| Estrone | Estradiol | 17β-hydroxysteroid dehydrogenase (17β-HSD) |
Other Biologically Active Metabolites (e.g., 5-Androstenediol, 7-Oxo-DHEA)
Besides its conversion to classical androgens and estrogens, DHEA is metabolized into other compounds with their own biological activities.
5-Androstenediol: DHEA can be converted to androst-5-ene-3β,17β-diol (5-androstenediol) by the enzyme 17β-hydroxysteroid dehydrogenase. nih.govmdpi.com 5-Androstenediol has estrogenic properties and can also be converted to testosterone. mdpi.com
7-Oxo-DHEA: DHEA can also be hydroxylated to form 7α-hydroxy-DHEA and 7β-hydroxy-DHEA, which can be further metabolized to 7-keto-DHEA (7-oxo-DHEA). wikipedia.org These 7-oxygenated metabolites are being investigated for various biological effects, including potential roles in inflammation and immune function. nih.gov
Enzymes Mediating Peripheral Metabolism (e.g., Aromatase (CYP19A1), 17β-Hydroxysteroid Dehydrogenase, 5α-Reductase, Sulfotransferases SULT2A1 and SULT1E1)
The peripheral metabolism of DHEA is orchestrated by a series of enzymes expressed in a tissue-specific manner. nih.gov
Aromatase (CYP19A1): This enzyme is crucial for the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol). researchgate.netnih.gov
17β-Hydroxysteroid Dehydrogenases (17β-HSDs): This is a family of enzymes that catalyze the interconversion of 17-keto and 17-hydroxy steroids, such as the conversion of androstenedione to testosterone and estrone to estradiol. nih.govwikipedia.org
5α-Reductase: This enzyme converts testosterone into the more potent androgen, dihydrotestosterone. researchgate.netoup.com
Sulfotransferases (SULT2A1 and SULT1E1): These enzymes are responsible for the sulfation of DHEA to DHEA sulfate (DHEA-S). wikipedia.orgnih.gov SULT2A1 is the primary enzyme for this conversion. wikipedia.orgfrontiersin.org This sulfated form is the most abundant steroid in circulation and acts as a large reservoir that can be converted back to DHEA in peripheral tissues by the enzyme steroid sulfatase. wikipedia.org
| Enzyme | Function | Key Conversion |
|---|---|---|
| Aromatase (CYP19A1) | Estrogen synthesis | Androstenedione → Estrone; Testosterone → Estradiol |
| 17β-Hydroxysteroid Dehydrogenase | Interconversion of active and inactive steroids | Androstenedione ↔ Testosterone; Estrone ↔ Estradiol |
| 5α-Reductase | Potent androgen synthesis | Testosterone → Dihydrotestosterone (DHT) |
| Sulfotransferase (SULT2A1) | Sulfation of DHEA | DHEA → DHEA-S |
| Steroid Sulfatase | Desulfation of DHEA-S | DHEA-S → DHEA |
Tissue-Specific this compound Metabolism
The metabolism of DHEA is not uniform throughout the body; instead, it is highly tissue-specific, depending on the complement of steroidogenic enzymes expressed in each cell type. nih.govnih.gov For example, adipose tissue is an important site for the conversion of DHEA to estrogens due to its high aromatase activity. nih.gov Skeletal muscle can convert DHEA to testosterone and even DHT, which may play a role in local muscle physiology. nih.gov The brain also metabolizes DHEA into various neurosteroids, including androgens and estrogens, which can influence neuronal function. oup.com This tissue-specific metabolism allows for precise local control over the hormonal environment. nih.gov
Intracrine Hormonal Activity of this compound
The concept of intracrinology describes the process by which a precursor hormone like DHEA is taken up by peripheral cells and converted intracellularly into active hormones that exert their effects within the same cells. nih.govnih.govoup.com These locally produced active hormones are also inactivated within the same cells before being released into the circulation. nih.govoup.com This mechanism allows for a high degree of local control over sex steroid action, independent of circulating levels of the active hormones. oup.comnih.gov
Intracrinology is particularly important in postmenopausal women, where the ovaries have ceased to produce estrogens. In these women, the peripheral conversion of adrenal DHEA becomes the sole source of estrogens. nih.gov Similarly, a significant proportion of androgens in women are synthesized through this intracrine pathway. nih.govconsensus.app This localized hormonal control is crucial for maintaining the physiological functions of various tissues throughout life. nih.gov
Molecular and Cellular Mechanisms of Dehydroandrosterone Action
Receptor-Mediated Signaling Pathways
The physiological effects of Dehydroandrosterone are carried out through its interactions with a diverse set of receptors, including both those within the cell and those on its surface. This includes traditional steroid receptors, nuclear receptors, plasma membrane receptors, neuroreceptors, and neurotrophin receptors. wikipedia.orgnih.gov
Steroid Receptor Binding and Activation (Androgen Receptors, Estrogen Receptors α and β)
While DHEA itself demonstrates a low affinity for both androgen receptors (AR) and estrogen receptors (ERα and ERβ), it serves as a crucial precursor to more potent sex hormones. wikipedia.orgnih.gov Through a process known as intracrinology, DHEA is converted within individual cells into androgens like testosterone (B1683101) and estrogens such as estradiol (B170435). bioscientifica.combioscientifica.com This conversion is facilitated by enzymes like 3β-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase. nih.gov It is these metabolites that then bind to and activate AR and ERs, mediating the androgenic and estrogenic effects of DHEA. bioscientifica.comnih.gov This indirect activation is a primary mechanism by which DHEA exerts its influence on various tissues. bioscientifica.combioscientifica.com
| Receptor | DHEA Binding Affinity | Primary Mechanism of Action |
| Androgen Receptor (AR) | Low (Ki = 1 μM) wikipedia.org | Indirect activation through conversion to more potent androgens like testosterone. wikipedia.orgnih.gov |
| Estrogen Receptor α (ERα) | Low (Ki = 1.1 μM) wikipedia.org | Indirect activation through conversion to estrogens like estradiol. wikipedia.orgnih.gov |
| Estrogen Receptor β (ERβ) | Low (Ki = 0.5 μM) wikipedia.org | Indirect activation through conversion to estrogens like estradiol. wikipedia.orgnih.gov |
Nuclear Receptor Interactions (Peroxisome Proliferator-Activated Receptor Alpha, Constitutive Androstane (B1237026) Receptor, Pregnane (B1235032) X Receptor)
DHEA has been shown to directly interact with several nuclear receptors, which are transcription factors that regulate gene expression. bioscientifica.combioscientifica.com It can act as a direct ligand for the peroxisome proliferator-activated receptor alpha (PPARα), although this effect is more established in rodents than in humans. wikipedia.orgnih.gov DHEA is also recognized as a ligand for the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR). nih.govmdpi.com These receptors play a significant role in the metabolism of foreign substances and endogenous compounds. nih.gov The activation of PPARα, CAR, and PXR by DHEA can influence the expression of genes involved in lipid metabolism and detoxification. nih.gov
| Nuclear Receptor | Role of DHEA | Potential Physiological Effects |
| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Activator, potentially through a dephosphorylation mechanism involving PP2A. nih.gov | Regulation of lipid metabolism and inflammation. caldic.com |
| Constitutive Androstane Receptor (CAR) | Activator, potentially through a dephosphorylation mechanism involving PP2A. nih.gov | Regulation of drug and xenobiotic metabolism. mdpi.com |
| Pregnane X Receptor (PXR) | Ligand (in rodents, not humans). wikipedia.org | Regulation of drug and xenobiotic metabolism. mdpi.com |
Plasma Membrane Receptor Engagement (DHEA-Specific G-Protein-Coupled Receptor, G-Protein-Coupled Estrogen Receptor 1)
DHEA can trigger rapid, non-genomic responses by binding to receptors on the cell's surface. biosynth.comnih.gov A specific G-protein-coupled receptor (GPCR) that binds DHEA with high affinity has been identified in endothelial cells, leading to the activation of signaling pathways. bioscientifica.comcaldic.comnih.gov This receptor appears to be distinct from other steroid receptors. oup.com DHEA's binding to this receptor can stimulate endothelial nitric oxide synthase (eNOS) and increase nitric oxide production. nih.gov
Additionally, DHEA has been shown to activate the G-protein-coupled estrogen receptor 1 (GPER1). nih.gov This interaction can lead to the rapid activation of downstream signaling molecules, influencing processes like cell proliferation and survival. biosynth.com
| Plasma Membrane Receptor | DHEA Interaction | Downstream Signaling |
| DHEA-Specific G-Protein-Coupled Receptor | High-affinity binding and activation. bioscientifica.comcaldic.com | Activation of Gαi/o proteins and the ERK1/2 pathway. nih.govnih.gov |
| G-Protein-Coupled Estrogen Receptor 1 (GPER1) | Activation. nih.gov | Stimulation of miR-21 transcription in HepG2 cells. nih.gov |
Neuroreceptor Modulation (Aminobutyric-Acid-Type A, N-Methyl-D-Aspartate, Sigma-1 Receptors)
In the central nervous system, DHEA and DHEAS are known as neurosteroids and can directly modulate the activity of several neurotransmitter receptors. biosynth.combiosynth.com They act as negative allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, which is the main inhibitory neurotransmitter receptor in the brain. wikipedia.orgoup.com This action reduces the inhibitory effect of GABA. oup.com
Conversely, DHEA(S) can act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, an excitatory receptor crucial for learning and memory. wikipedia.orgbiosynth.com DHEA is also an agonist of the sigma-1 receptor, which is involved in various cellular functions, including calcium signaling. wikipedia.orgbiosynth.com
| Neuroreceptor | Modulation by DHEA/DHEAS | Consequence of Modulation |
| GABA-A Receptor | Negative allosteric modulator. wikipedia.orgoup.com | Decreased inhibitory neurotransmission. oup.com |
| NMDA Receptor | Positive allosteric modulator. wikipedia.orgbiosynth.com | Enhanced excitatory neurotransmission and synaptic plasticity. bioscientifica.com |
| Sigma-1 Receptor | Agonist. wikipedia.orgbiosynth.com | Modulation of calcium signaling and brain plasticity. oup.com |
Neurotrophin Receptor Interactions (TrkA and p75NTR Receptors of Nerve Growth Factor)
Emerging research has revealed that DHEA directly interacts with neurotrophin receptors, specifically the TrkA and p75NTR receptors for nerve growth factor (NGF). plos.orgnih.govnih.gov DHEA has been shown to bind to these receptors with high affinity, initiating pro-survival signaling pathways. plos.orgcapes.gov.br The binding of DHEA to TrkA receptors can lead to the phosphorylation of kinases like Akt and ERK1/2, which are involved in promoting cell survival. plos.org This interaction suggests that DHEA may act as a neurotrophic factor, supporting neuronal health and protecting against apoptosis. nih.govoup.comoup.com
Non-Genomic and Rapid Signaling Mechanisms
Many of DHEA's effects happen too quickly to be explained by the slower process of gene transcription and are therefore termed non-genomic. biosynth.comoup.com These rapid actions are initiated at the cell membrane and involve the swift activation of intracellular signaling cascades. bioscientifica.comcaldic.com
These mechanisms include the activation of protein kinases such as mitogen-activated protein kinases (MAPKs), including ERK1/2, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. mdpi.comkarger.com For instance, in endothelial cells, DHEA rapidly activates eNOS through an ERK1/2 MAPK-dependent mechanism. oup.com In human coronary artery smooth muscle cells, DHEA's effects have been linked to the inhibition of the Akt/GSK-3β axis, an effect initiated at a plasma membrane GPCR. ahajournals.org These rapid signaling events, which can occur within minutes, underscore the complexity of DHEA's actions beyond its role as a precursor to sex steroids. bioscientifica.comspandidos-publications.com
Modulation of Ion Channel Activity (Voltage-Gated T-Type Calcium Channels)
This compound has been demonstrated to be an inhibitor of voltage-gated T-type calcium channels (T-channels). nih.govresearchgate.net These low-voltage activated channels are crucial for a variety of physiological processes, including hormone secretion, muscle contraction, and gene expression. frontiersin.orgmdpi.com
Research using whole-cell patch-clamp techniques has shown that DHEA can inhibit all three recombinant T-channel subtypes (Ca(V)3.1, Ca(V)3.2, and Ca(V)3.3) and native T-channels in cells like those from the pulmonary artery smooth muscle. nih.gov The inhibitory effect of DHEA is both concentration-dependent, with a half-maximal inhibitory concentration (IC50) between 2 and 7 μM, and voltage-dependent. nih.gov This inhibition leads to a significant shift in the steady-state inactivation curves toward more negative membrane potentials, which in turn reduces the "window" current and can suppress membrane potential oscillations driven by these channels. nih.gov
Interestingly, the mechanism of DHEA's inhibition of T-channels does not appear to involve the activation of nuclear androgen or estrogen receptors. nih.gov Instead, it implicates a pertussis toxin-sensitive G-protein (Gi protein) pathway. nih.gov This suggests a non-genomic, membrane-mediated mechanism of action. The modulation of T-channel activity by DHEA could be a key factor in its therapeutic effects in various physiological and pathophysiological conditions. nih.govnih.gov
Table 1: Effects of this compound on T-Type Calcium Channels
| Parameter | Observation | Significance | Citation(s) |
|---|---|---|---|
| Target Channels | Ca(V)3.1, Ca(V)3.2, Ca(V)3.3 | Broad-spectrum inhibition of T-type calcium channel subtypes. | nih.gov |
| Mechanism | Inhibition via a Gi protein-dependent pathway. | Suggests a non-genomic, membrane receptor-mediated action. | nih.gov |
| Effect | Shifts steady-state inactivation to hyperpolarized potentials. | Reduces window T-current and inhibits membrane potential oscillations. | nih.gov |
| Functional Outcome | Inhibition of KCl-induced contraction of pulmonary artery rings. | Potential role in vasorelaxation and cardiovascular regulation. | nih.gov |
Activation of Intracellular Signaling Cascades (MAPK, PP2A)
DHEA is known to activate several intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Protein Phosphatase 2A (PP2A) pathways, which are critical for regulating cell growth, differentiation, and survival.
The MAPK pathway is a highly conserved signaling module that transmits signals from the cell surface to the nucleus. mdpi.com DHEA's influence on the MAPK pathway can be complex and cell-type specific. For instance, in human aortic smooth muscle cells, DHEA has been shown to inhibit MAPK activation induced by platelet-derived growth factor-BB (PDGF-BB). nih.gov This inhibitory effect is mediated by the overproduction of prostaglandin (B15479496) E2 (PGE2) and a subsequent increase in intracellular cyclic AMP (cAMP), which negatively regulates MAPK. nih.gov In contrast, in human osteoblasts, DHEA has been found to promote cell viability by activating the MAPK pathway, specifically through the phosphorylation of ERK1/2. nih.gov This activation indirectly inhibits osteoclastic resorption by increasing osteoprotegerin production by osteoblasts. nih.gov
Protein Phosphatase 2A (PP2A) is a major serine/threonine phosphatase that generally counteracts the activity of kinases and is involved in the negative control of cell growth. genecards.org PP2A itself is composed of a catalytic subunit, a scaffolding subunit, and a regulatory subunit. plos.orgamegroups.org The gene PPP2CA encodes the alpha isoform of the catalytic subunit of PP2A. genecards.orgamegroups.org While direct activation of PP2A by DHEA is not extensively detailed in the provided context, the interplay between phosphorylation (regulated by kinases like MAPK) and dephosphorylation (regulated by phosphatases like PP2A) is a fundamental cellular control mechanism. plos.org Given DHEA's role in modulating MAPK signaling, it is plausible that it also influences PP2A activity, either directly or indirectly, to maintain cellular homeostasis.
Modulation of Brain Microtubule-Associated Protein MAP2C
DHEA can directly influence neuronal plasticity through its interaction with microtubule-associated proteins (MAPs), specifically MAP2C. nih.govjneurosci.org Microtubules are essential components of the cytoskeleton, and MAPs play a crucial role in regulating their stability and dynamics. researchgate.net
Research has shown that DHEA specifically binds to the N-terminal region of the dendritic brain microtubule-associated protein MAP2C. nih.gov This binding occurs with a high association constant and a 1:1 molar ratio. nih.gov Interestingly, MAP2C shares sequence homologies with 17 beta-hydroxysteroid dehydrogenase 1, an enzyme involved in estrogen synthesis. nih.gov This structural similarity provides a basis for understanding the binding of DHEA to MAP2C, which involves specific hydrogen bonds that orient the steroid within a binding pocket. nih.gov
The binding of DHEA to MAP2C has functional consequences, as it has been reported to increase the length of dendrites expressing this protein. nih.gov This suggests that DHEA can directly impact neuronal morphology and plasticity, which is particularly relevant in the context of neurodevelopment and neurodegenerative diseases where changes in neuritic structure are observed. nih.govresearchgate.net
Antagonistic Actions of this compound
In addition to its direct activating effects, DHEA also exhibits antagonistic properties against certain cellular pathways, contributing to its diverse physiological roles.
Glucocorticoid Receptor Pathway Antagonism
DHEA has been suggested to act as a selective antagonist of the glucocorticoid receptor, thereby opposing some of the actions of glucocorticoids. endocrine-abstracts.orgnih.gov Glucocorticoids are involved in a wide range of physiological processes, including metabolism and immune response. endocrine-abstracts.org
Studies have shown that DHEA can inhibit the actions of glucocorticoids in specific cellular contexts. For example, in a human hepatoma cell line (HepG2), DHEA was able to repress the induction of a reporter gene by the glucocorticoid dexamethasone. endocrine-abstracts.org This suggests that DHEA can interfere with glucocorticoid-mediated gene expression related to processes like gluconeogenesis. endocrine-abstracts.org However, this antagonistic effect may be tissue-specific, as DHEA did not show the same opposition to glucocorticoid-induced apoptosis in human T lymphoblast cells. endocrine-abstracts.org Some studies suggest that the antiglucocorticoid effects of DHEA might be mediated through indirect genomic mechanisms, such as the regulation of the enzyme 11β-HSD1, which is essential for the synthesis of active glucocorticoids like cortisol. wikipedia.org Conversely, other research indicates that the inhibitory effect of DHEA on tumor necrosis factor (TNF) production is not reversed by the glucocorticoid receptor antagonist mifepristone (B1683876) (RU486), suggesting a glucocorticoid receptor-independent mechanism in that specific context. nih.gov
Neurotoxicity Mitigation (e.g., NMDA, GABA-A Mediated Neurotoxicity)
DHEA has demonstrated neuroprotective effects by mitigating neurotoxicity induced by excitatory neurotransmitters. nih.govjneurosci.org This is particularly relevant in the context of excitotoxicity, a process where excessive stimulation of neuronal receptors can lead to cell damage and death.
One of the key mechanisms of DHEA's neuroprotective action is its ability to reduce N-methyl-D-aspartate (NMDA) receptor-mediated neurotoxicity. jneurosci.org NMDA receptors are a type of glutamate (B1630785) receptor that, when overactivated, can lead to a massive influx of calcium ions, triggering cytotoxic cascades. nih.govmdpi.com DHEA can decrease NMDA-induced calcium release through a fast-acting, non-genomic mechanism, thereby protecting neurons from excitotoxic damage. jneurosci.org
DHEA also interacts with the GABA-A receptor system. nih.gov GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the brain. While the direct mitigation of GABA-A mediated neurotoxicity by DHEA is less clear, the balance between excitatory (glutamate) and inhibitory (GABA) signaling is crucial for neuronal health. frontiersin.orgbiorxiv.orgfrontiersin.org By modulating both NMDA and GABA-A receptors, DHEA can contribute to maintaining this delicate balance and protecting against neuronal dysfunction. nih.gov
Table 2: Neuroprotective Actions of this compound
| Neurotoxic Mediator | Mechanism of DHEA Action | Outcome | Citation(s) |
|---|---|---|---|
| NMDA Receptor | Decreases NMDA-induced calcium release. | Mitigation of excitotoxicity. | jneurosci.org |
| GABA-A Receptor | Interacts with the receptor. | Contributes to the balance of excitatory/inhibitory neurotransmission. | nih.gov |
Transcriptional Regulation by this compound (e.g., PPP2CA, miR-21, CYP Genes)
DHEA can regulate gene expression through various mechanisms, influencing the transcription of genes involved in a wide array of cellular functions.
DHEA has been shown to regulate the expression of the PPP2CA gene, which encodes the catalytic subunit of protein phosphatase 2A. amegroups.orgxiahepublishing.com PP2A is a crucial regulator of cell growth and division, and alterations in its activity are associated with various diseases. genecards.org The regulation of PPP2CA by DHEA can have significant downstream effects on numerous signaling pathways controlled by PP2A.
Furthermore, DHEA can modulate the expression of microRNAs (miRNAs), which are small non-coding RNAs that play a key role in post-transcriptional gene regulation. Specifically, DHEA has been found to increase the transcription of the primary transcript of miR-21 (pri-miR-21) and the expression of mature miR-21 in human hepatocellular carcinoma cells and primary human hepatocytes. nih.gov This effect is mediated through the activation of a G-protein-coupled estrogen receptor (GPER) signaling cascade. nih.gov
DHEA also influences the expression of cytochrome P450 (CYP) genes. For example, DHEA can suppress the expression of the CYP2C11 gene. nih.gov This regulation appears to be mediated through a specific negative regulatory region in the gene's promoter. nih.gov Interestingly, the mechanism of suppression by DHEA seems to be distinct from that of other classic peroxisome proliferators. nih.gov
Physiological Roles and Biological Activities of Dehydroandrosterone
Endocrine System Modulation by Dehydroandrosterone
This compound (DHEA) is a key player in the endocrine system, primarily functioning as a crucial precursor molecule and interacting with other significant hormones.
This compound is a natural steroid prohormone produced from cholesterol, primarily in the adrenal glands, but also in the gonads, brain, and skin. wikidoc.orgwikipedia.org It functions as a metabolic intermediate in the biosynthesis of more potent sex steroids, including both androgens and estrogens. wikidoc.orgwikipedia.orgdrugbank.com This conversion process, termed intracrinology, occurs in a variety of peripheral tissues, allowing these tissues to produce and regulate their own sex steroids according to local requirements. nih.govnih.gov
The transformation of DHEA into active hormones involves several enzymes. For instance, 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD) are responsible for converting DHEA into androgens like androstenedione (B190577) and testosterone (B1683101). mdpi.comnih.gov Subsequently, the enzyme aromatase can convert these androgens into estrogens, such as estrone (B1671321) and estradiol (B170435). mdpi.comnih.gov It is estimated that in men, 30% to 50% of total androgens are synthesized from adrenal precursors like DHEA. nih.gov In women, this peripheral synthesis is even more significant, accounting for approximately 75% of estrogens before menopause and 100% after menopause. nih.gov
The sulfated form of DHEA, this compound sulfate (B86663) (DHEA-S), is the most abundant steroid hormone in circulation and acts as a reservoir. wikipedia.orgnih.gov DHEA-S can be converted back to DHEA in various tissues by the enzyme steroid sulfatase, thus making DHEA available for conversion into active sex steroids. wikipedia.org
Table 1: Metabolic Conversion of this compound
| Precursor | Metabolite | Key Enzyme(s) |
|---|---|---|
| This compound (DHEA) | Androstenedione | 3β-hydroxysteroid dehydrogenase |
| Androstenedione | Testosterone | 17β-hydroxysteroid dehydrogenase |
| Testosterone | Estradiol | Aromatase |
| Androstenedione | Estrone | Aromatase |
This compound's physiological effects are also influenced by its interactions with other hormones. A notable relationship exists between DHEA and cortisol, an adrenal steroid hormone associated with stress. oup.com Some research suggests that DHEA may have anti-glucocorticoid effects, potentially counteracting some of the actions of cortisol. mdpi.comtandfonline.com Studies have shown that a higher cortisol-to-DHEA ratio is associated with increased distraction under working memory load. nih.gov Conversely, DHEA administration has been linked to a reduction in evening cortisol concentrations. nih.gov
The pineal hormone melatonin (B1676174), which regulates sleep-wake cycles, also interacts with DHEA. Some studies suggest that melatonin can stimulate the production and secretion of DHEA from the adrenal glands. nih.govroyalsocietypublishing.org This interaction is of interest due to the concurrent age-related decline of both hormones. nih.gov The relationship appears complex, with some theories proposing that melatonin reduces DHEA production during sleep to facilitate rest, while DHEA levels rise upon waking. anthropogeny.comjneurosci.org
Evidence for direct and significant interactions between DHEA and growth hormone is less established in the reviewed literature. However, like DHEA, growth hormone levels also decline with age.
Central Nervous System Function of this compound
Beyond its endocrine roles, this compound and its sulfate ester, DHEA-S, are classified as neurosteroids, indicating they are synthesized in the brain and possess significant functions within the central nervous system. wikipedia.org
A substantial body of research highlights the neuroprotective properties of DHEA and DHEA-S. mdpi.com These neurosteroids have been shown to protect neurons against various harmful stimuli and conditions, including excitotoxicity induced by glutamate (B1630785) agonists like N-methyl-D-aspartate (NMDA). pnas.orgfrontiersin.orgahajournals.org Studies have demonstrated that DHEA can reduce neuronal death in cell cultures and protect hippocampal neurons from toxicity. pnas.orgnih.gov
The mechanisms underlying this neuroprotection are multifaceted. DHEA may exert its effects by modulating signaling pathways such as the phosphatidyl-inositol 3-kinase (PI3K)/Akt and NF-κB pathways, which regulate apoptosis, or programmed cell death. mdpi.commdpi.com For instance, DHEA can increase the anti-apoptotic protein Bcl-2 and inhibit the activity of caspases, which are key enzymes in the apoptotic cascade. mdpi.commdpi.com Furthermore, DHEA has been found to interact directly with nerve growth factor (NGF) receptors, specifically TrkA and p75NTR, which are crucial for neuronal survival. plos.org This interaction can trigger pro-survival signaling pathways. plos.org
Table 2: Summary of Research on this compound and Neuroprotection
| Study Model | Key Finding | Proposed Mechanism |
|---|---|---|
| Mouse brain cell cultures | Increased neuronal survival and differentiation. nih.gov | Not specified |
| Rat hippocampal cultures | Protection against NMDA, AMPA, and kainic acid-induced neurotoxicity. pnas.org | Modulation of Ca2+ homeostasis or GABAergic systems. pnas.org |
| Sympathoadrenal PC12 cells | Protection from apoptosis. plos.org | Interaction with TrkA and p75NTR receptors, activating pro-survival signaling. plos.org |
This compound also plays a role in the formation of new neurons (neurogenesis) and the growth of neuronal processes (neurite growth). mdpi.commdpi.com Studies have shown that DHEA can stimulate neurogenesis in the hippocampus, a brain region critical for learning and memory. nih.govfrontiersin.org It not only increases the proliferation of new cells but also promotes their survival and differentiation into mature neurons. nih.govfrontiersin.org
DHEA and its sulfated form, DHEA-S, have been observed to promote the extension of neurites. pnas.org Interestingly, they may have differential effects: DHEA has been shown to selectively increase the length of axons, while DHEA-S appears to promote the growth of dendrites. pnas.orgirb.hr This suggests a role for these neurosteroids in shaping neuronal connectivity. The mechanisms for these effects may involve the modulation of neurotransmitter receptors, such as the NMDA receptor, and the stimulation of neurotrophin production, like brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). mdpi.comnih.govnih.gov
The impact of this compound on cognitive function and learning is an area of active investigation, with findings being complex and sometimes contradictory. mdpi.comresearchgate.net Some animal studies have shown that DHEA and DHEA-S can enhance memory. researchgate.net In humans, some research suggests a positive correlation between DHEA-S levels and cognitive domains such as executive function, working memory, and verbal fluency. nih.govijmrhs.com For example, one study found that higher DHEA responses to cognitive tasks were related to enhanced working memory processing at an electrophysiological level. nih.gov
However, other studies have failed to find a significant beneficial effect of DHEA on cognitive function in healthy, non-demented older adults. cochrane.org Some research has even reported deleterious effects on visual memory after a stressor. cochrane.org The relationship between DHEA and cognition may be influenced by various factors, including age, sex, and the presence of stress hormones like cortisol. oup.comnih.gov The conflicting results indicate that the role of DHEA in human cognition is not yet fully understood and requires further high-quality, long-term research. cochrane.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 17α-hydroxypregnenolone |
| 17β-estradiol |
| 3β-hydroxysteroid dehydrogenase (3β-HSD) |
| 5-androstene-3β,17β-diol (Androstenediol) |
| Androstenedione |
| Aromatase |
| Brain-derived neurotrophic factor (BDNF) |
| Cholesterol |
| Cortisol |
| This compound (DHEA) |
| This compound sulfate (DHEA-S) |
| Dihydrotestosterone (B1667394) (DHT) |
| Estradiol |
| Estrone |
| Growth Hormone |
| Melatonin |
| N-methyl-D-aspartate (NMDA) |
| Nerve growth factor (NGF) |
| Pregnenolone |
| Progesterone |
| Steroid sulfatase |
Immune System Modulation by this compound
This compound (DHEA) and its sulfated form, dehydroepiandrosterone (B1670201) sulfate (DHEAS), are the most abundant steroid hormones in humans and are known to possess significant immunomodulatory properties. mdpi.comscielo.brscielo.br The interplay between DHEA and the immune system is complex, with effects that can be either immunostimulatory or anti-inflammatory depending on the context. mdpi.com
This compound has been shown to modulate both the innate and adaptive immune responses. mdpi.com It can influence the production of various cytokines, which are key signaling molecules in the immune system. For instance, DHEA has been observed to enhance the production of Interleukin-2 (IL-2) and the cytotoxic effector function of human T cells. scielo.br It also appears to play a role in balancing the T-helper 1 (Th1) and T-helper 2 (Th2) responses, which are crucial for coordinating the immune system's reaction to different types of pathogens. mdpi.com Specifically, DHEA can increase the levels of cytokines associated with a Th1 response, such as IL-2 and interferon-gamma (IFN-γ). mdpi.com
In some contexts, DHEA has been shown to reduce the secretion of pro-inflammatory cytokines like IL-1, IL-6, and tumor necrosis factor-alpha (TNF-α). scielo.brnih.gov The effect of DHEA on cytokine secretion can be influenced by the specific conditions of the immune cells. scielo.br For example, in some experimental settings, higher concentrations of DHEA led to increased secretion of the anti-inflammatory cytokine IL-10. scielo.br
DHEA's immunomodulatory actions also extend to various immune cells. It has been shown to improve the plasma levels of monocytes and natural killer (NK) cells. frontiersin.org In women with Addison's disease, DHEA supplementation was associated with a reduction in circulating regulatory T cells and NK cells, alongside increased lymphoproliferation and levels of IFN-γ, IL-5, and IL-10. frontiersin.org
Table 1: Immunomodulatory Effects of this compound on Cytokines
| Cytokine | Effect of DHEA | Reference |
| Interleukin-2 (IL-2) | Enhances production | scielo.br |
| Interleukin-6 (IL-6) | Inhibits secretion | scielo.brnih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibits secretion | scielo.brnih.gov |
| Interferon-gamma (IFN-γ) | Increases levels | mdpi.com |
| Interleukin-10 (IL-10) | Increases secretion at higher concentrations | scielo.br |
| Interleukin-1 (IL-1) | Reduces secretion | scielo.br |
| Interleukin-5 (IL-5) | Increases levels in specific conditions | frontiersin.org |
This compound exhibits notable anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. nih.gov A key mechanism behind this effect is its ability to block the activation of nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.govresearchgate.net By inhibiting NF-κB, DHEA can suppress the inflammatory cascade. researchgate.net
In studies with human neutrophils, DHEA treatment led to a decrease in the production of the pro-inflammatory chemokine IL-8. scielo.br This reduction in IL-8 was associated with decreased levels of phosphorylated NF-κB, further supporting the role of NF-κB inhibition in DHEA's anti-inflammatory effects. scielo.br Additionally, DHEA has been shown to suppress inflammation in various models, including those induced by lipopolysaccharide (LPS). nih.gov
The anti-inflammatory actions of DHEA are also linked to its ability to counteract the effects of glucocorticoids, which are stress hormones that can suppress the immune system. mdpi.com DHEA has been described as a natural antagonist to glucocorticoids, helping to maintain a balanced immune response. frontiersin.org
This compound has demonstrated antioxidant properties in various studies, which may contribute to its protective effects in the body. capes.gov.broup.com Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in aging and various diseases. capes.gov.br
DHEA has been shown to protect cells from oxidative stress-induced damage. capes.gov.br For example, it can protect hippocampal cells from toxicity induced by hydrogen peroxide (H2O2) and prevent lipid peroxidation. capes.gov.br The antioxidant effects of DHEA may be dose-dependent and tissue-specific. oncotarget.com
One of the proposed mechanisms for DHEA's antioxidant activity is its ability to inhibit glucose-6-phosphate dehydrogenase (G6PDH), an enzyme that produces NADPH, which is required for ROS production by certain enzymes. mdpi.com By inhibiting G6PDH, DHEA can reduce the production of superoxide (B77818) anions. oncotarget.com Furthermore, DHEA has been found to up-regulate the expression of thioredoxin, an important antioxidant protein that helps protect cells from oxidative stress. oup.com In aged rats, DHEA treatment has been shown to reverse age-related changes in antioxidant parameters in the brain and heart. geneticsmr.org
Table 2: Antioxidant Mechanisms of this compound
| Mechanism | Effect | Reference |
| Inhibition of G6PDH | Reduces NADPH-dependent ROS production | mdpi.com |
| Up-regulation of Thioredoxin | Enhances cellular antioxidant defense | oup.com |
| Reduction of Lipid Peroxidation | Protects cell membranes from oxidative damage | capes.gov.br |
| Scavenging of Free Radicals | Neutralizes harmful reactive oxygen species | nih.gov |
Tissue-Specific Biological Activities of this compound
The biological effects of this compound can vary significantly depending on the organ or tissue, due to differences in its metabolism and the expression of steroid receptors. mdpi.com
The liver is a key site for the metabolism of DHEA. healthline.com Studies have shown that DHEA can have protective effects on the liver. For instance, in rats, DHEA administration was found to reduce liver damage induced by acetaminophen (B1664979) by upregulating SIRT1, a protein involved in cellular stress resistance. jpp.krakow.pl DHEA treatment preserved liver structure and reduced the levels of liver enzymes that are indicative of damage. jpp.krakow.pl
Regarding renal function, the effects of DHEA appear to be more complex. Some studies suggest that DHEA can have protective effects against oxidative stress in the kidneys. nih.gov In diabetic rabbits, DHEA pretreatment was shown to attenuate oxidative stress in the kidney cortex. nih.gov However, other research indicates that DHEA administration can increase blood urea (B33335) and serum creatinine (B1669602) levels, which may be signs of glomerular and renal tubule injuries. researchgate.net It has been suggested that DHEA might increase oxidative stress in the kidneys, leading to a reduction in the glomerular filtration rate. researchgate.net Therefore, the impact of DHEA on renal function may depend on the specific physiological or pathological context.
This compound is a precursor to sex hormones, including androgens and estrogens, and plays a role in reproductive function. scielo.brhealthline.com In women, DHEA is produced by the adrenal glands and the ovaries. ijrcog.orgneliti.com Within reproductive tissues, DHEA is converted to androgens like testosterone, which are important for follicular development. nih.gov
DHEA supplementation has been explored as a way to improve fertility outcomes in women with diminished ovarian reserve. ijrcog.orgrscbayarea.com The proposed mechanisms for this include promoting early follicle growth and reducing follicle atresia (the breakdown of ovarian follicles). rscbayarea.com This could lead to an increased number of eggs retrieved during in vitro fertilization (IVF) cycles. rscbayarea.com Some studies suggest that DHEA may also improve the quality of the follicular environment and reduce the rate of aneuploidy (abnormal number of chromosomes) in embryos. neliti.comrscbayarea.com
Furthermore, DHEA may enhance the decidualization of the endometrium, which is the process of preparing the uterine lining for embryo implantation. nih.gov By acting as a precursor to androgens within the endometrium, DHEA can support the development of a receptive uterine environment for pregnancy. nih.gov
Cutaneous and Hair Follicle Physiology
This compound (DHEA) and its sulfated ester, DHEAS, play a significant role in cutaneous and hair follicle physiology, acting as prohormones that are metabolized into more potent androgens and estrogens within the skin and its appendages. nih.gov The skin, particularly the pilosebaceous unit (the hair follicle and its associated sebaceous gland), is a key site for the peripheral metabolism of DHEA. ccjm.orgbioscmed.com
In the hair follicle, DHEA is converted to active androgens like testosterone and dihydrotestosterone (DHT), which are crucial for transforming small, light vellus hairs into larger, darker terminal hairs. nih.gov This process is mediated by enzymes such as 5-alpha reductase, which is present in the hair follicle. nih.gov The effects of androgens are mediated through androgen receptors located in the dermal papilla cells of the hair follicle. nih.govbioscmed.com However, the influence of DHEA on hair growth is complex and can be paradoxical. While its conversion to potent androgens stimulates hair growth in androgen-sensitive areas, elevated levels of DHEA itself may have inhibitory effects. ccjm.org Research suggests that DHEA can inhibit glucose-6-phosphate dehydrogenase (G-6-PDH), a vital enzyme in the pentose (B10789219) phosphate (B84403) pathway necessary for nucleic acid synthesis and cell growth. ccjm.org By interfering with this pathway, high follicular concentrations of DHEA could potentially disrupt hair growth. ccjm.org
Studies have shown that hair follicles metabolize DHEA differently than skin, forming significantly more androstenediol. ccjm.org This peripheral metabolism is crucial, especially in women, where adrenal androgens like DHEA are the primary source of androgenic activity. ccjm.org The integrity and function of the sebaceous gland are essential for hair follicle development, a process stimulated by Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.gov DHEA is considered essential for PPAR functions, and reduced levels of DHEA are associated with fibrotic conditions. nih.gov
The concentration of DHEA in hair can be measured and varies between individuals. In a study of 27 healthy subjects, DHEA concentrations in hair ranged from 1.2 to 6.7 pg/mg for males and 0.5 to 10.6 pg/mg for females. oup.com
Bone Metabolism (Osteoblast Differentiation, Osteoclastogenesis, Bone Mineral Density)
This compound is a key modulator of bone metabolism, with its age-related decline being linked to reduced bone mineral density (BMD). nih.govnih.gov It exerts its effects on bone through multiple mechanisms, influencing both bone formation by osteoblasts and bone resorption by osteoclasts. researchgate.netnih.gov
Osteoblast Differentiation and Proliferation DHEA promotes the differentiation and proliferation of osteoblasts, the cells responsible for synthesizing new bone matrix. nih.govresearchgate.net Its osteogenic effects are mediated through various signaling pathways. researchgate.net For instance, DHEA can activate the Wnt signaling pathway, which leads to the stabilization and nuclear accumulation of β-catenin. mdpi.com This, in turn, stimulates the transcription of genes that drive osteoblast differentiation, such as RUNX2 and OSX, ultimately enhancing mineralization and bone formation. mdpi.com Furthermore, DHEA can be converted locally within bone tissue to estrogens and androgens, which themselves have well-established roles in promoting osteoblast function and survival. researchgate.netfrontiersin.org In postmenopausal women, the loss of estrogen leads to decreased bone formation. frontiersin.org
Osteoclastogenesis DHEA plays an inhibitory role in osteoclastogenesis, the process of osteoclast formation. nih.govresearchgate.net A primary mechanism for this is its ability to regulate the balance between Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) and Osteoprotegerin (OPG). nih.gov The RANKL/OPG ratio is a critical determinant of bone resorption; a higher ratio favors osteoclast activity. nih.gov Studies using human osteoblastic cell lines have shown that DHEA treatment can influence the expression of OPG, which acts as a decoy receptor for RANKL, thereby preventing it from binding to its receptor on osteoclast precursors and inhibiting their differentiation and activity. nih.gov By modulating the RANKL/OPG axis, DHEA helps to suppress bone resorption. mdpi.com
Bone Mineral Density The net effect of DHEA's actions on osteoblasts and osteoclasts is the preservation or improvement of bone mineral density. In animal models, such as ovariectomized rats (a model for postmenopausal osteoporosis), DHEA has been shown to enhance trabecular bone volume and stimulate osteoblast proliferation. nih.govresearchgate.net In studies involving elderly individuals with low androgen levels, DHEA has been associated with increases in BMD. nih.govresearchgate.net These effects can be site-specific, with improvements noted particularly in the ultra-distal radius in women and the femoral neck in men. nih.govresearchgate.net
Cardiovascular Tissue Responses
This compound and its sulfate (DHEA-S) exert a variety of effects on cardiovascular tissues, although their precise role in cardiovascular health remains an area of active investigation. caldic.com The cardiovascular effects are believed to stem from both direct actions and its peripheral conversion into estrogens and testosterone in target tissues. nih.gov
In vitro and animal studies have pointed towards several cardioprotective properties of DHEA. nih.gov It has been shown to promote favorable endothelial function, partly by stimulating the release of nitric oxide (NO) from vascular endothelial cells through the activation of endothelial nitric oxide synthase (eNOS). caldic.comahajournals.org This can lead to vasorelaxation. caldic.com Studies on isolated rat tail artery strips demonstrated that DHEAS produced significant, dose-dependent relaxation in vessels pre-contracted with various stimuli. ahajournals.org This effect is thought to be mediated by the modulation of intracellular calcium metabolism, as DHEAS was found to inhibit elevations of cytosolic free calcium in vascular smooth muscle cells. ahajournals.org
DHEA may also influence vascular remodeling. caldic.com In response to injury, vascular smooth muscle cells can proliferate, contributing to remodeling. caldic.com DHEA has been found to reverse vascular remodeling after carotid injury in vivo, potentially through the inhibition of the Akt/GSK3-β/NFAT signaling axis. caldic.com Furthermore, in cultured rat cardiocytes, DHEA exhibited an antihypertrophic effect, inhibiting the gene expression of B-type natriuretic peptide (BNP), a marker for cardiac hypertrophy, that was upregulated by endothelin-1. unesp.br
Epidemiological studies have explored the link between circulating DHEA-S levels and cardiovascular disease, yielding some mixed results. nih.gov However, some research indicates that lower levels of endogenous DHEA-S are associated with an increased risk for heart failure hospitalization and mortality in older adults. nih.gov The human heart itself may be a site of DHEA synthesis, as the gene for CYP17, a key enzyme for DHEA production, has been identified in left ventricular tissues. unesp.br
Musculoskeletal Function and Sarcopenia
Sarcopenia, the age-related progressive loss of skeletal muscle mass and strength, is a multifactorial geriatric syndrome. mdpi.com The decline in anabolic hormones, including DHEA, is considered a contributing factor to its development. mdpi.comtandfonline.comnih.gov The musculoskeletal system, encompassing bone and muscle, undergoes degeneration with age, leading to conditions like osteoporosis and sarcopenia, and changes in DHEA levels are associated with these processes. nih.gov
Skeletal muscle is a target tissue for DHEA, capable of converting it into active androgens and estrogens. mdpi.com These hormones, along with the potential for DHEA to stimulate insulin-like growth factor-1 (IGF-1), are important for muscle growth, recovery, and the maintenance of adult muscle through satellite cell activation. mdpi.com
Observational studies have linked DHEA levels to muscle parameters. An analysis from the InCHIANTI study, involving a representative sample of men, found that in those aged 60-79 years, circulating DHEAS was an independent correlate of both muscle strength and calf muscle area. nih.gov This suggests a potential role for the age-related decline in DHEA in the development of sarcopenia. nih.gov The pathophysiology of sarcopenia involves an imbalance between muscle protein synthesis and breakdown, with aging leading to a net loss of muscle. nih.gov
In animal studies, DHEA has shown effects on body and muscle composition. In old, high-fat-diet-fed rats, DHEA administration led to a selective loss of mass from body fat while resulting in an increased content of body protein. nih.gov The gastrocnemius muscles in these rats were smaller, which was a result of fat reduction within the muscle, not a reduction in muscle protein. nih.gov
Gastrointestinal Tract Physiology
The gastrointestinal (GI) tract is a site of DHEA metabolism and action, suggesting a role for this steroid in digestive physiology. nih.govuniba.sk The primary function of the GI tract is the digestion and absorption of nutrients, water, and electrolytes. mhmedical.com
Research has demonstrated the presence and activity of Dehydroepiandrosterone sulfotransferase (DHEA-ST) in human gastric mucosa. uniba.sk This enzyme is responsible for the sulfation of DHEA to form DHEAS. uniba.sk Immunoblotting and mRNA analysis have localized DHEA-ST specifically to the parietal cells of the gastric glands. uniba.sk Parietal cells are primarily known for secreting hydrochloric acid and intrinsic factor. The localization of DHEA-ST in these cells suggests that the sulfation of DHEA within the stomach is correlated with mucosal function, potentially playing a role in detoxification of exogenous substances or other local processes. uniba.sk Furthermore, the gene for CYP17, an enzyme critical for the synthesis of DHEA, has been found in the stomach, indicating a potential for local DHEA production. unesp.br
Beyond its metabolism in the gastric mucosa, DHEA may also influence digestive efficiency. A study in old rats fed a high-fat diet found that DHEA supplementation had a direct effect at the digestive level. nih.gov The results showed a short-term reduction in the apparent digestibility of dietary protein in the DHEA-treated group. nih.gov This effect on protein handling at the digestive level may be related to the broader anti-obesity properties of DHEA observed in the study. nih.gov
Clinical Significance and Disease Associations of Dehydroandrosterone
Dehydroandrosterone in Age-Related Physiological Changes and Disorders
The decline in DHEA and its sulfated form, this compound sulfate (B86663) (DHEAS), is a well-documented aspect of the aging endocrine system. oup.commdpi.com This reduction is hypothesized to contribute to the deterioration of metabolic and physical functions. mdpi.com Low levels of DHEA and DHEAS are linked with several conditions common in the elderly, including immunosenescence, osteoporosis, and a decline in feelings of well-being. nih.gov
Research indicates that lower DHEA levels are associated with increased frailty, immune dysfunction, and a higher risk of mortality from cardiovascular disease. mdpi.comnih.gov Men and women with DHEA levels below the expected norms for their age report a significantly higher number of chronic health conditions. wisc.edu The balance between cortisol and DHEA, often expressed as the cortisol-to-DHEA ratio, is considered a key marker of the body's stress response system. An elevated ratio, often due to falling DHEA levels, is linked to negative outcomes such as increased frailty and the progression of age-related diseases. mdpi.com
While the theory that DHEA supplementation could counteract the effects of aging by improving well-being, cognitive function, and body composition is compelling, research has yet to definitively prove this. mayoclinic.org Some studies have suggested potential benefits, such as improved skin hydration and firmness in older adults, but more extensive research is needed to confirm these effects. mayoclinic.org
Metabolic Syndrome and Associated Conditions
Low levels of DHEA have been epidemiologically linked to several components of metabolic syndrome, including obesity, type 2 diabetes, and cardiovascular disease. mdpi.comnih.gov
The relationship between DHEA and obesity is complex and, at times, contradictory across studies. Several studies suggest an inverse relationship, where elevated DHEA levels are associated with a reduced prevalence of obesity and less abdominal fat. mdpi.comnih.gov Conversely, low DHEA levels have been correlated with increased adiposity. mdpi.com In some animal studies, DHEA administration has been shown to reduce weight gain. mdpi.comendocrinolrespract.org
Mechanistically, DHEA is thought to influence obesity by inhibiting the proliferation and differentiation of fat cells (adipocytes), stimulating the breakdown of triglycerides, and enhancing glucose uptake. mdpi.com However, other studies have reported conflicting results. For instance, one study on postmenopausal women found that higher DHEA and DHEAS levels were associated with weight gain and central obesity. endocrinolrespract.org Another study in children found a positive association between obesity and DHEAS concentrations. lshtm.ac.uk These discrepancies may be due to differences in age, sex, and the specific populations studied. nih.gov
Low levels of DHEA and DHEAS have been observed in individuals with conditions characterized by insulin (B600854) resistance, such as untreated type 2 diabetes mellitus. e-dmj.org Some research suggests that DHEA may have beneficial effects on diabetes by enhancing insulin sensitivity and increasing insulin secretion. ijmrhs.comnih.gov Animal studies have shown that DHEA can improve glucose metabolism and reduce liver gluconeogenesis. nih.gov
A study on men with type 2 diabetes found significantly lower DHEA levels compared to non-diabetic controls, and these lower levels were associated with poorer glycemic control. researchgate.netijmrhs.com Another cross-sectional study involving 1,927 patients with type 2 diabetes found that lower serum DHEA levels were significantly associated with an increased risk of diabetic dyslipidemia in men. frontiersin.org However, the evidence is not entirely consistent. A meta-analysis of studies in elderly men and women concluded that DHEA supplementation had no effect on blood glucose levels. nih.gov Furthermore, a study in a Korean population did not find consistent associations between DHEA/DHEAS and various parameters of insulin resistance, except in men under 50. e-dmj.org
Epidemiological evidence has suggested a link between low DHEA or DHEAS levels and an increased risk of death from cardiovascular disease. nih.gov Atherosclerosis, a key underlying process of cardiovascular disease, is characterized by proliferation, a process that DHEA has been shown to inhibit. nih.gov
Several studies support a protective role for DHEA in cardiovascular health. In an animal model using rabbits, administration of DHEA resulted in a nearly 50% reduction in the size of atherosclerotic plaques. nih.gov In humans, lower plasma DHEAS levels have been found in individuals with significant coronary artery stenosis and are inversely associated with the extent of coronary atherosclerosis. nih.gov Some prospective studies in men have also suggested that higher DHEAS levels are associated with a reduced risk of coronary heart disease mortality. capes.gov.br
However, the findings are not unanimous. nih.govcapes.gov.br Some prospective studies have found no significant relationship between DHEA(S) levels and cardiovascular events. cas.cz The Rancho Bernardo Study, for example, found no significant association between DHEAS levels and cardiovascular mortality in women. capes.gov.br These inconsistencies may be influenced by factors like different study endpoints (e.g., disease incidence versus mortality) and confounding variables such as cigarette smoking, which can increase both cardiovascular risk and DHEAS levels. capes.gov.br
Table 1: Summary of Research Findings on DHEA and Metabolic Conditions
| Condition | Study Type | Key Findings | Citations |
|---|---|---|---|
| Obesity | Human Epidemiological | Elevated DHEA levels associated with reduced prevalence of obesity and abdominal fat. | mdpi.comnih.gov |
| Animal Study | DHEA administration reduced weight gain in obese rat models. | mdpi.com | |
| Human Study (Postmenopausal Women) | Positive correlation found between DHEA/DHEAS levels and BMI/central obesity. | endocrinolrespract.org | |
| Type 2 Diabetes | Human Cross-Sectional | Lower DHEA levels observed in men with type 2 diabetes, associated with poorer glycemic control. | researchgate.netijmrhs.com |
| Human Cross-Sectional | Low serum DHEA levels significantly associated with dyslipidemia risk in men with T2DM. | frontiersin.org | |
| Meta-Analysis (Elderly) | DHEA supplementation showed no effects on blood glucose levels. | nih.gov | |
| Atherosclerosis/CVD | Animal Study (Rabbits) | DHEA administration reduced atherosclerotic plaque size by almost 50%. | nih.gov |
| Human Study (Coronary Angiography) | Low plasma DHEAS levels were inversely associated with the extent of coronary atherosclerosis. | nih.gov | |
| Human Prospective Study | Findings on the link between DHEAS levels and cardiovascular mortality are conflicting. | capes.gov.brcas.cz |
Neurological and Neuropsychiatric Disorders
DHEA and its sulfate, DHEAS, are classified as neurosteroids, meaning they are also synthesized in the brain and are involved in crucial brain functions. nih.govnih.gov They play a role in neuronal plasticity, survival, cognition, and behavior, suggesting a potential involvement in various neurodegenerative disorders. nih.govresearchgate.net
The potential connection between DHEA and Alzheimer's disease (AD) has been an area of active investigation, though with mixed results. nih.govingentaconnect.com Preclinical studies, both in vitro and in animal models, generally support the involvement of DHEA and DHEAS in the pathophysiology of AD. nih.govingentaconnect.com These neurosteroids are thought to have neuroprotective properties. researchgate.net For instance, research suggests DHEAS may protect against the toxicity of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. mdpi.com One study showed that DHEAS could hamper the decrease in neuronal viability caused by toxic Aβ oligomers. mdpi.com
Furthermore, an alternative pathway for DHEA synthesis in the brain, mediated by oxidative stress, has been identified. nih.gov This is relevant as increased oxidative stress is a known factor in the AD brain. nih.gov Evidence suggests that in the AD brain, DHEA is formed via this oxidative stress-mediated pathway. nih.gov
Despite these promising preclinical findings, clinical evidence remains less clear. nih.govingentaconnect.com An elevated cortisol-to-DHEA ratio has been associated with the progression of age-related conditions like Alzheimer's disease. mdpi.com However, some earlier suggestions that low serum DHEA levels are directly associated with AD and cognitive dysfunction in the elderly have not been consistently supported by more recent studies. nih.gov Small clinical trials have so far provided little evidence to support the therapeutic use of DHEA in Alzheimer's disease, indicating that larger-scale human studies are necessary to clarify its potential role. nih.govingentaconnect.com
Depression and Mood Disorders
The potential role of DHEA in depression and mood disorders has been a subject of considerable research, with evidence suggesting it may have antidepressant effects. psychiatryonline.org Low levels of DHEA and DHEAS have been associated with depressive symptoms in some populations. psychiatryonline.org Clinical trials have explored the efficacy of DHEA supplementation in treating depression, with some studies showing promising results, particularly in individuals with low baseline DHEA levels. psychiatryonline.orgmayoclinic.org
One proposed mechanism for DHEA's antidepressant effect is its role as a precursor to sex hormones like testosterone (B1683101) and estradiol (B170435), both of which can influence mood. psychiatryonline.org Additionally, as a neurosteroid, DHEA can directly modulate neuronal excitability by interacting with neurotransmitter receptors known to be involved in mood regulation. psychiatryonline.orgnih.gov Another potential pathway involves DHEA's influence on insulin-like growth factor 1 (IGF-1), which may in turn affect growth hormone levels, a factor that has been linked to depressive symptoms. psychiatryonline.org
A double-blind, placebo-controlled trial involving patients with major depression found that DHEA treatment was associated with a significantly greater reduction in Hamilton Depression Rating Scale scores compared to placebo. psychiatryonline.org In this study, five out of eleven patients treated with DHEA experienced a 50% or greater decrease in depressive symptoms, whereas no patients in the placebo group achieved this level of improvement. psychiatryonline.org Another study focusing on individuals with HIV/AIDS and nonmajor but persistent depression also found DHEA to be superior to placebo in reducing depressive symptoms. psychiatryonline.org
However, the evidence is not entirely consistent across all studies. A meta-analysis in 2020 reported that while DHEA significantly improved depressive symptoms compared to placebo, the quality of the evidence was low due to small study populations and varied psychiatric diagnoses. msdmanuals.com Furthermore, some research suggests that DHEA use might worsen psychiatric disorders and increase the risk of mania in people with mood disorders. mayoclinic.org
Interactive Data Table: Clinical Trials of DHEA for Depression
| Study | Population | Key Finding |
|---|---|---|
| Wolkowitz et al. (1999) | 22 patients with major depression | DHEA was associated with a significantly greater decrease in Hamilton depression scale ratings than placebo. psychiatryonline.org |
| Rabkin et al. (2006) | 145 HIV-positive adults with subsyndromal depression or dysthymia | DHEA was superior to placebo in reducing depressive symptoms, with a 56% response rate in the DHEA group versus 31% in the placebo group. psychiatryonline.org |
| 2020 Systematic Review and Meta-analysis | 853 subjects across 15 randomized controlled trials | DHEA significantly improved depressive symptoms compared to placebo, but the evidence quality was low. msdmanuals.com |
Anxiety
The relationship between DHEA and anxiety is complex, with research yielding mixed results. Some studies suggest a potential anxiolytic (anxiety-reducing) role for DHEA, while others indicate a positive association between DHEA levels and anxiety symptoms, particularly in certain populations. nih.govd-nb.info
Clinical trials have shown that DHEA may be effective in treating some forms of anxiety. mskcc.org For instance, a study on schizophrenic patients found that DHEA augmentation significantly improved anxiety symptoms. nih.gov The Canadian Network for Mood and Anxiety Treatments (CANMAT) has suggested a potential role for DHEA as an anxiolytic based on limited data. drugs.com
Conversely, other research has linked higher DHEA levels to increased anxiety. A study on adolescent girls found that increased salivary DHEA concentrations were associated with more self-reported anxiety symptoms and a higher probability of an anxiety disorder, with generalized anxiety disorder symptoms being the strongest predictor. nih.govnih.gov Similarly, a study of patients with major depressive episodes found that greater morning serum DHEA-S concentrations were associated with higher self-reported anxiety. nih.gov Research on women with polycystic ovarian syndrome also revealed higher DHEA-S concentrations in those with major depressive disorder and generalized anxiety disorder. nih.gov
The mechanisms underlying DHEA's effects on anxiety are not fully understood but are thought to involve its neurosteroidal actions and its influence on various neurotransmitter systems. d-nb.info
Schizophrenia
Alterations in DHEA and DHEAS levels have been implicated in the pathophysiology of schizophrenia, although the findings are not always consistent. psychiatria-danubina.comnih.gov Some studies have reported elevated plasma levels of DHEA in individuals with schizophrenia compared to healthy controls, suggesting a potential role for this neurosteroid in the disorder's complex neurobiology. researchgate.net
Research has explored the use of DHEA as an augmentation therapy for schizophrenia, with some studies indicating potential benefits for negative, depressive, and anxiety symptoms. nih.govpsychiatria-danubina.com Negative symptoms, such as apathy and social withdrawal, are often resistant to conventional antipsychotic treatments. nih.gov A double-blind, placebo-controlled trial found that DHEA augmentation significantly improved negative symptoms, as well as depressive and anxiety symptoms, in patients with schizophrenia. nih.gov This improvement in negative symptoms was correlated with increases in plasma DHEA and DHEAS levels. nih.gov
The proposed mechanisms for DHEA's effects in schizophrenia include its modulatory actions on neuronal excitability and synaptic plasticity, as well as its influence on neurotransmitter systems like the NMDA and GABA-A receptors. psychiatria-danubina.comresearchgate.net However, the results of clinical trials using DHEA for schizophrenia have been conflicting, and more research is needed to clarify its therapeutic potential. psychiatria-danubina.com
Memory Loss
The age-related decline in DHEA levels has led to the hypothesis that DHEA supplementation could counteract cognitive decline and memory loss associated with aging. nih.govpsychologytoday.com DHEA and its sulfate, DHEAS, are considered major neurosteroids with neuroprotective properties that may improve cognitive processes like learning and memory. frontiersin.org Animal studies have shown that DHEA can have anti-aging effects on cognition. nih.gov
However, research in humans has yielded inconsistent findings. psychologytoday.com A systematic review and meta-analysis found no support for DHEA as a cognitive enhancer in healthy older individuals. psychologytoday.com Multiple studies of DHEA replacement in healthy elderly populations have not demonstrated a benefit in memory, and some have even reported negative effects. nih.gov DHEA supplementation has also not been shown to be beneficial in the treatment of Alzheimer's disease. nih.gov
A meta-analysis looking at the relationship between DHEA/DHEAS levels and Alzheimer's disease found no significant association with DHEA levels, but did find that lower levels of DHEAS were observed in patients with Alzheimer's disease compared to controls. frontiersin.org This suggests that decreased DHEAS concentrations might be an indicator for Alzheimer's, though more research is required. frontiersin.org
In a study of healthy older men, a positive correlation was observed between DHEA levels and visuospatial skills, verbal fluency, and short-term memory. ijmrhs.com Another small study suggested that DHEA treatment might offer benefits for cognitive function in patients with systemic lupus erythematosus. tandfonline.com
Chronic Pain Conditions
Emerging evidence suggests a link between DHEA levels and chronic pain conditions, with some studies indicating that lower DHEA levels are associated with increased pain. nih.govmdpi.com The mechanisms are thought to involve DHEA's role in the production of sex hormones, which can influence pain sensitivity, and its potential to counteract the effects of the stress hormone cortisol. mdpi.com
A study using data from the Midlife in the United States (MIDUS) cohort found that women with chronic pain had significantly lower DHEAS levels compared to pain-free women. mdpi.comwisc.edu There appeared to be a dose-response relationship, where lower DHEAS levels were associated with greater pain interference. wisc.edu This association was not observed in men. mdpi.comwisc.edu Another study found that individuals with lower-than-age-expected levels of DHEA and DHEAS reported more chronic pain conditions. nih.gov
A pilot study investigating DHEA-S levels in individuals with chronic neck pain found that the pain group tended to have lower baseline levels compared to a pain-free control group. oup.com The response to physical exercise also differed between the groups, with DHEA-S levels decreasing in the control group and either increasing or remaining unchanged in the chronic pain group. oup.com
Autoimmune Disorders (e.g., Systemic Lupus Erythematosus)
This compound has been investigated as a potential therapeutic agent for the autoimmune disease systemic lupus erythematosus (SLE). tandfonline.com People with lupus often have lower levels of DHEA. cochrane.org The rationale for its use stems from both its endocrine effects, being a precursor to androgens and estrogens, and its immunomodulatory properties, such as promoting the production of Th1 cytokines like IL-2. tandfonline.com
One study found that DHEA treatment resulted in changes to the lipid profile, and the long-term consequences of its endocrine effects require further investigation. tandfonline.com
Interactive Data Table: DHEA in Systemic Lupus Erythematosus (SLE)
| Study Finding | Patient Population | Reference |
|---|---|---|
| Decreased corticosteroid requirement and frequency of disease flares. | Female patients with SLE. | tandfonline.com |
| Little to no difference in disease activity for mild to moderate disease, but slight improvement in overall well-being. | People with mild to moderate SLE. | cochrane.org |
| Potential improvement in disease activity for severe or active disease (low-quality evidence). | People with severe or active SLE. | cochrane.org |
| Changes in lipid profile. | Patients with SLE. | tandfonline.com |
Oncological Implications (Cancer Prevention and Potential Adverse Effects)
The role of DHEA in cancer is complex and appears to be a double-edged sword, with some preclinical studies suggesting cancer-preventive effects and other evidence indicating potential adverse effects, particularly concerning hormone-sensitive cancers. nih.gov
Preclinical research has indicated that DHEA may have preventive and therapeutic efficacy against several types of cancer. nih.gov However, DHEA has not been shown to be effective in treating cancer in human clinical trials. mskcc.org
A significant concern with DHEA supplementation is its potential to increase the risk of hormone-sensitive cancers, such as those of the prostate, breast, and ovaries. mayoclinic.org High blood levels of DHEA have been associated with an increased risk of breast and ovarian cancers. mskcc.org For postmenopausal women, prolonged intake of DHEA may elevate the risk of breast cancer. mskcc.org The sulfated form, DHEAS, has been shown to stimulate the growth of estrogen receptor-positive breast cancer cells. mskcc.org Furthermore, elevated DHEAS levels have been linked to tamoxifen (B1202) resistance and disease progression in breast cancer. mskcc.orgnih.gov A case of cancer flare-up was also reported in a patient with advanced prostate cancer undergoing DHEA treatment. mskcc.org
Therefore, individuals with any form of cancer or who are at risk for cancer are advised against using DHEA. mayoclinic.org
Bone Health Disorders (e.g., Osteoporosis)
This compound (DHEA) is understood to play a role in bone metabolism, and its decline with age runs parallel to the decrease in bone mineral density (BMD), suggesting a potential protective function in bone health. tandfonline.com Research indicates a significant link between DHEA and increased bone mineral density, which is likely attributable to DHEA's capacity to enhance osteoblast activity and the expression of insulin-like growth factor 1 (IGF-1). simonwessely.com
Studies have shown that DHEA supplementation can have a modest and selective beneficial effect on BMD. In a randomized, placebo-controlled trial involving healthy adults aged 55 to 85, daily administration of 50 mg of DHEA for one year resulted in a slight increase in lumbar spine BMD in women. tandfonline.com However, no significant effects were observed on the BMD of the femoral neck, hip, or total body in women, and no significant changes were seen at any bone site in men. tandfonline.com Another study involving men and women aged 60-88 found that DHEA supplementation increased BMD in the hip and lumbar spine in women. nih.gov
A pooled analysis of four clinical trials demonstrated that DHEA treatment for 12 months increases lumbar spine BMD in postmenopausal women, though not femoral neck BMD. lifeextension.com Furthermore, a Mendelian randomization study suggested a causal relationship between genetically predicted higher serum DHEA sulfate (DHEAS) levels and increased lumbar spine BMD, as well as a decreased risk of forearm fractures in women. lifeextension.com The mechanisms behind these effects are thought to involve the conversion of DHEA to active androgens and estrogens in tissues like bone. tandfonline.com DHEA promotes the differentiation and proliferation of osteoblasts, which are bone-forming cells, and inhibits bone resorption. researchgate.net
Table 1: Effect of this compound (DHEA) Supplementation on Bone Mineral Density (BMD)
| Study Population | DHEA Dosage | Duration | Key Findings |
|---|---|---|---|
| Healthy adults (55-85 years) | 50 mg/day | 12 months | Slight increase in lumbar spine BMD in women; no significant effect in men. tandfonline.com |
| Postmenopausal women | Not specified | 12 months | Increased lumbar spine BMD. lifeextension.com |
| Men and women (60-88 years) | 50 mg/day | 12 months | Increased BMD in the hip and lumbar spine in women. nih.gov |
| Women with adrenal insufficiency | 50 mg/day | 12 months | Reversed ongoing loss of BMD at the femoral neck. researchgate.net |
Chronic Fatigue Syndrome
The association between this compound (DHEA) and Chronic Fatigue Syndrome (CFS) is characterized by conflicting research findings. Some studies have indicated that individuals with CFS have lower levels of DHEA or its sulfated form, DHEAS. patientcareonline.comnih.gov For instance, one study found significantly lower DHEA and DHEAS levels in CFS patients compared to a healthy control group. patientcareonline.com Another study reported that lower DHEAS levels in CFS patients were negatively correlated with an inflammatory marker. nih.gov
In contrast, other research has reported elevated DHEA levels in individuals with CFS. One study found that basal DHEA levels were higher in CFS patients compared to controls, and these higher levels were correlated with greater self-reported disability. researchgate.net Another study did not find any significant difference in DHEAS levels between people with CFS and a control group.
The hypothalamic-pituitary-adrenal (HPA) axis, which regulates the secretion of DHEA and cortisol, has been a focus of investigation in CFS. Some research suggests an inappropriate response of the DHEA/cortisol ratio to stimulation in CFS patients. lifeextension.com For example, one study observed that the DHEA/cortisol ratio decreased in healthy subjects after stimulation but not in those with CFS. aetna.com
A pilot study explored the effects of DHEA supplementation in women with CFS who had suboptimal DHEA-S levels. The results of this uncontrolled, prospective study suggested a significant reduction in symptoms such as fatigue, pain, and anxiety, and improvements in memory and thinking over the six-month trial period. However, due to the conflicting evidence and the preliminary nature of supplementation studies, the role of DHEA in CFS remains unclear and requires further investigation through larger, controlled trials. tandfonline.com
Adrenal Insufficiency
Adrenal insufficiency, including Addison's disease, is characterized by the adrenal glands' inability to produce sufficient steroid hormones, leading to a deficiency in DHEA. While glucocorticoid and mineralocorticoid replacement are standard and life-saving treatments, DHEA replacement is not always routinely administered. However, patients with adrenal insufficiency on standard replacement therapy often still experience persistent fatigue and a reduced sense of well-being. researchgate.net
Long-term studies have also indicated benefits. A 12-month trial of DHEA replacement in patients with Addison's disease showed positive effects on lean body mass and bone mineral density, along with improved fatigue and well-being. Specifically, it was found to reverse the ongoing loss of bone mineral density at the femoral neck. researchgate.net
Despite these positive findings, the data on DHEA replacement in adrenal insufficiency can be inconsistent, and controversies remain regarding the specific patient groups most likely to benefit. Most studies have been relatively small and of short duration, with a primary focus on female patients.
Immune-Related Pathologies (e.g., HIV-TB Co-infection)
Individuals co-infected with Human Immunodeficiency Virus (HIV) and Tuberculosis (TB) often exhibit a state of chronic inflammation associated with dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis. This dysregulation leads to a hormonal imbalance, affecting the physiological levels of cortisol and this compound (DHEA).
Studies have observed that plasma levels of DHEA are often reduced in patients with TB infection and in those with HIV/TB co-infection. patientcareonline.com Specifically, in patients with active TB and HIV co-morbidity, DHEA levels were found to be lower than in HIV-positive individuals without TB or in healthy donors. Concurrently, these patients often show an elevation in blood cortisol concentrations or the cortisol/DHEA ratio. patientcareonline.com In patients with HIV-TB who develop immune reconstitution inflammatory syndrome (IRIS), plasma levels of DHEA-S were found to be three times lower than in non-TB groups. This inverse relationship between inflammatory responses and circulating DHEA levels is a notable characteristic.
Research suggests a potential immunomodulatory role for DHEA in this context. In vitro studies have shown that DHEA can enhance Th1 and cytotoxic CD8+ T cell responses and increase the ability of dendritic cells to generate specific responses against M. tuberculosis in samples from HIV-TB co-infected individuals. patientcareonline.com Furthermore, in vitro DHEA treatment increased the proportion of M. tuberculosis-specific CD8+ T cells. These findings suggest that DHEA may have a role in enhancing the immune response against M. tuberculosis during HIV-TB co-infection. nih.gov
Traumatic Injury and Rehabilitation
Following a severe traumatic injury, the body's endocrine, metabolic, and immune systems respond to manage tissue damage and initiate healing processes. This stress response involves the production of glucocorticoids, which are catabolic and immunosuppressive. This leads to an intra-adrenal shift in steroid biosynthesis, which occurs at the expense of the anabolic and immune-enhancing steroid hormone this compound (DHEA) and its sulfated form, DHEAS. Consequently, DHEA levels are often reduced for an extended period, up to three months, after trauma. nih.gov
The balance between cortisol and DHEAS after an injury appears to influence patient outcomes, with a high cortisol-to-DHEAS ratio being associated with increased morbidity and mortality. Animal models have demonstrated several benefits of DHEA supplementation following trauma, including improved hyperglycemia, decreased mortality after trauma-induced hemorrhage, and enhanced neurogenesis and wound reperfusion. nih.gov
While there are currently no DHEA or DHEAS supplementation studies specifically in human trauma patients, research in other areas provides some insights. Human supplementation studies in post-menopausal females, older adults, and individuals with adrenal insufficiency have shown that restoring the cortisol-to-DHEAS ratio can improve wound healing, mood, and bone remodeling. Given that traumatic injuries often involve long bone and soft tissue damage, the potential for DHEA to improve a patient's bone profile during recovery is considered advantageous. nih.gov The use of DHEA is seen as a promising area for future research in the treatment and rehabilitation of injured patients. nih.gov
Female Reproductive Health and Ovarian Reserve
This compound (DHEA) plays a significant role in female reproductive health, particularly concerning ovarian reserve. DHEA is a precursor hormone in the production of intra-follicular steroids by the ovaries. Its levels naturally decline with age, which parallels the age-related decrease in follicular quantity and quality. Diminished ovarian reserve (DOR) is a condition characterized by a lower number and quality of eggs than expected for a woman's age and is a significant challenge in reproductive medicine.
Research suggests that DHEA supplementation may improve outcomes for women with DOR. Studies have indicated that DHEA can enhance the follicular environment, potentially by increasing androgen levels, which may work synergistically with follicle-stimulating hormone (FSH) to promote early follicular maturation. Supplementation has been shown to increase serum levels of insulin-like growth factor I (IGF-I), which may contribute to the maturity and quality of oocytes.
Several studies have reported that DHEA supplementation in women with DOR undergoing in vitro fertilization (IVF) is associated with an increased number of retrieved oocytes, fertilized oocytes, and high-quality embryos. A retrospective cohort study demonstrated that DHEA supplementation was linked to a higher follicular oocyte index and a greater number of retrieved oocytes and embryos. Some research also suggests that DHEA may improve clinical pregnancy rates, especially in women over 40. However, the evidence is not entirely consistent across all studies, with some meta-analyses of randomized controlled trials suggesting no significant benefit on IVF outcomes in women with DOR.
Table 2: Reported Effects of this compound (DHEA) Supplementation on IVF Outcomes in Women with Diminished Ovarian Reserve (DOR)
| Study Finding | Reported Outcome |
|---|---|
| Increased number of retrieved oocytes | |
| Increased number of fertilized oocytes | |
| Increased number of day 3 embryos | |
| Improved embryo quality | |
| Higher follicular oocyte index | |
| Potential for higher cumulative pregnancy rate |
Analytical Methods and Research Methodologies for Dehydroandrosterone Investigation
Quantification Techniques for Dehydroandrosterone and its Metabolites
Several sophisticated techniques are utilized for the quantification of DHEA and its derivatives, each with its own set of advantages and limitations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a gold standard for the accurate quantification of DHEA and its metabolites due to its high sensitivity and specificity. unipi.itnih.govsigmaaldrich.com This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. sigmaaldrich.com LC-MS/MS methods can simultaneously measure multiple steroids in a single run, making it efficient for comprehensive steroid profiling. waters.comspringernature.com The use of stable isotope-labeled internal standards, such as DHEA-D5, enhances the accuracy and precision of quantification by correcting for matrix effects and variations in sample processing. unipi.it
The process typically involves an extraction step to isolate steroids from the biological matrix, followed by chromatographic separation and detection by the mass spectrometer. springernature.comnih.gov Different extraction techniques, such as liquid-liquid extraction or solid-phase extraction (SPE), can be employed. springernature.comnih.govlcms.cz The choice of ionization source, such as atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), can be optimized for different steroids. nih.govnih.gov For instance, APCI in positive mode has been found to be well-suited for the analysis of highly lipid-soluble steroids like DHEA. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is another widely used method for the determination of DHEA, particularly in pharmaceutical preparations and dietary supplements. researchgate.netcore.ac.ukajol.info This technique is valued for its simplicity, cost-effectiveness, and reliability. ajol.info The separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of a mixture of organic solvent (like acetonitrile (B52724) or methanol) and water. researchgate.netajol.info UV detection is commonly performed at a wavelength around 202 nm or 210 nm. researchgate.netcore.ac.ukajol.info While not as sensitive as LC-MS/MS, HPLC-UV provides sufficient accuracy and precision for quality control purposes. ajol.infopsu.edu
Radioimmunoassay (RIA)
Radioimmunoassay (RIA) is a traditional and sensitive method for quantifying DHEA and its sulfated form, DHEA-S, in biological fluids. nih.govnih.govdemeditec.com This technique is based on the principle of competitive binding, where a radiolabeled antigen (e.g., 125I-labeled DHEA) competes with the unlabeled DHEA in the sample for a limited number of antibody binding sites. demeditec.comibl-international.com The amount of bound radioactivity is inversely proportional to the concentration of DHEA in the sample. demeditec.com While RIA offers high sensitivity, it can be susceptible to cross-reactivity with other structurally similar steroids, which may affect its specificity. unipi.it Despite this, RIA remains a valuable tool in clinical and research settings, particularly for the analysis of large numbers of samples. nih.govnih.gov
Biological Sample Types for this compound Analysis
The choice of biological sample is crucial for DHEA analysis and depends on the specific research question. A variety of sample types can be utilized:
Serum and Plasma: These are the most common matrices for measuring circulating levels of DHEA and DHEA-S. unipi.itnih.govmountsinai.orglabcorp.com They provide a systemic snapshot of adrenal and gonadal steroid production. ibl-international.com
Urine: Urine analysis allows for the non-invasive assessment of DHEA and its metabolites, providing an integrated measure of steroid production over a specific time period. nih.govresearchgate.net
Saliva: Salivary DHEA measurement offers a non-invasive and stress-free alternative to blood collection, reflecting the unbound, biologically active fraction of the hormone. sigmaaldrich.comarborassays.com
Hair: Hair analysis can provide a long-term, retrospective measure of DHEA exposure over several months.
Tissue Homogenates: Analyzing DHEA levels in specific tissues, such as adipose tissue or brain tissue, allows for the investigation of local steroid synthesis and action (intracrinology). nih.govarchivosdeneurociencias.org
Method Validation Parameters for this compound Quantification
To ensure the reliability and accuracy of DHEA quantification, analytical methods must be rigorously validated. Key validation parameters include:
Linearity: This establishes the range over which the assay response is directly proportional to the analyte concentration. unipi.itajol.infonih.gov
Accuracy: This refers to the closeness of the measured value to the true value and is often assessed by analyzing quality control samples with known concentrations. unipi.itajol.info
Precision: This measures the reproducibility of the assay and is typically expressed as the coefficient of variation (CV) for intra-assay and inter-assay measurements. unipi.itajol.infonih.gov
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. unipi.itajol.info
Recovery: This assesses the efficiency of the extraction process by measuring the amount of analyte recovered from the sample matrix. nih.govmedrxiv.org
Table 1: Comparison of Analytical Techniques for DHEA Quantification
| Feature | LC-MS/MS | HPLC-UV | RIA |
|---|---|---|---|
| Principle | Chromatographic separation followed by mass-based detection | Chromatographic separation followed by UV light absorption | Competitive binding to a specific antibody |
| Specificity | High | Moderate to High | Moderate (potential for cross-reactivity) |
| Sensitivity | Very High | Moderate | High |
| Multiplexing | Yes (can measure multiple steroids simultaneously) | Limited | No |
| Sample Throughput | Moderate to High | High | High |
| Cost | High | Low to Moderate | Moderate |
| Primary Application | Research, clinical diagnostics, steroid profiling | Quality control of pharmaceuticals, dietary supplements | Clinical diagnostics, large-scale screening |
Research Models and Approaches in this compound Studies
A variety of research models are employed to investigate the diverse biological roles of DHEA. In vitro experiments using cell cultures help to elucidate the molecular mechanisms of DHEA action. researchgate.net Animal models, such as rodents and non-human primates, are invaluable for studying the systemic effects of DHEA administration and its metabolism. archivosdeneurociencias.orgresearchgate.netdergipark.org.tr For instance, the DHEA-induced polycystic ovary syndrome (PCOS) model in rodents is widely used to study the pathophysiology of this condition. dergipark.org.tr Furthermore, panhypopituitarism in humans has been utilized as a model to study the metabolism of orally administered DHEA in the absence of other endogenous steroid production. nih.gov Human clinical trials are essential for evaluating the therapeutic potential of DHEA in various conditions, including adrenal insufficiency and age-related decline. mdpi.com These studies often involve the administration of DHEA and subsequent monitoring of hormone levels and clinical outcomes. nih.govmdpi.com
In Vitro Cell Culture Models
In vitro cell culture models are fundamental tools for dissecting the molecular mechanisms of DHEA action at the cellular level. These models allow for controlled experiments to study the direct effects of DHEA and its metabolites on specific cell types.
Hepatocytes and HepG2 Cells: Liver cells, including primary hepatocytes and the human hepatoma cell line HepG2, are crucial for studying DHEA's role in liver function and metabolism. Studies have shown that DHEA can protect human cholangiocytes and hepatocytes from apoptosis and oxidative stress. mdpi.com In HepG2 cells, DHEA has been found to induce autophagic cell death, suggesting a potential role in eliminating tumor cells. nih.govoup.com Research using HepG2 cells has also demonstrated that the conversion of DHEA into active steroid hormones is necessary for its protective effects against lipid accumulation, oxidative stress, and inflammation. researchgate.net Furthermore, investigations in HepG2 cells have revealed that DHEA and its metabolites can induce the transcription of microRNA-21 (miR-21), which is involved in cell proliferation. nih.gov However, other studies have indicated that DHEA does not bind directly to liver nuclei in the same way as other steroid hormones. nih.gov
MCF-7 Breast Cancer Cells: The MCF-7 cell line is a widely used model for studying hormone-responsive breast cancer. Research has shown that DHEA can be metabolized to estrogens in MCF-7 cells, stimulating their proliferation. researchgate.net This estrogenic effect is a key area of investigation, as DHEA and its metabolites have been observed to compete with estradiol (B170435) for binding to estrogen receptors. researchgate.net The growth-stimulatory effects of DHEA in these cells can be inhibited by antiestrogens, highlighting the importance of its conversion to more potent hormones. aacrjournals.org Some studies suggest that in a high-estrogen environment, DHEA may exhibit antiestrogenic properties, while in a low-estrogen environment, it acts as a weak estrogen. aacrjournals.org The intracellular conversion of DHEA to the estrogenic steroid 5-androstenediol is a significant area of research in understanding its role in breast cancer. nih.gov
HeLa Cells: HeLa cells, derived from cervical cancer, have also been used to investigate the effects of DHEA. Studies have demonstrated that DHEA can inhibit the proliferation and migration of HeLa cells. researchgate.netiiarjournals.orgiiarjournals.org The mechanism of this inhibition has been linked to the suppression of glucose-6-phosphate dehydrogenase (G6PDH), an enzyme crucial for cell growth. nih.gov Interestingly, the antiproliferative effect of DHEA on HeLa cells can be reversed by the addition of ribonucleosides and deoxyribonucleosides to the culture medium. nih.gov
Astrocytes and Neurons: The brain is another critical target for DHEA research, where it is considered a neurosteroid. In vitro studies using astrocytes and neurons have revealed that these cells can synthesize DHEA from pregnenolone. oup.com DHEA and its sulfated form, DHEAS, have been shown to increase neuronal survival and differentiation while reducing the proliferation of astroglial cells in mouse brain cell cultures. nih.gov These neuroprotective effects are a significant area of focus, with research indicating that DHEA can protect neurons against toxicity induced by amyloid-beta, a key player in Alzheimer's disease. mdpi.com DHEA is also known to modulate various astrocyte functions and increase the production of neurotrophins. researchgate.net Furthermore, DHEA has been shown to enhance the growth of human neural stem cells. nih.gov
In Vivo Animal Models
Animal models, particularly rodents, are indispensable for studying the systemic effects of DHEA on organ function and its neurological implications in a living organism.
Rodent Studies on Organ Function and Neurological Effects: Rodent models have been instrumental in demonstrating the diverse physiological effects of DHEA. In rats, DHEA has been shown to act as a liver mitogen, initially increasing proliferation, but long-term treatment can impair the liver's regenerative capacity. spandidos-publications.comnih.gov Studies in mice have provided a comprehensive map of how DHEA treatment affects sex steroid levels in various tissues, showing a preferential increase of potent androgens in male reproductive tissues and the liver. oup.com In terms of neurological effects, DHEA and its sulfate (B86663) ester have been shown to exert multiple effects in the rodent central nervous system, including enhancing memory and exhibiting anxiolytic and anti-aggressive properties. ruhr-uni-bochum.denih.govirb.hr Animal studies also support a protective role for DHEA in various age-related diseases. nih.gov
Ovariectomized Rat Models: Ovariectomized (OVX) rats are a common model for studying the effects of hormone depletion and replacement, mimicking postmenopausal conditions in women. In this model, DHEA administration has been shown to restore brain-derived neurotrophic factor (BDNF) levels. gremjournal.com Studies on OVX rats have also investigated the effects of DHEA on adipose tissue metabolism, revealing that its anti-obesity action is partly due to changes in lipase (B570770) activities and is dependent on the ovarian status of the animal. nih.gov Furthermore, research in OVX rats suggests that DHEA's conversion to androgens mainly occurs in the adrenal glands, while the ovary is a key site for its conversion to estrogens. plos.org DHEA has also been found to increase the density of nerve fibers in the vagina of OVX rats. oup.com In models of Alzheimer's disease in ovariectomized rats, DHEA has demonstrated neuroprotective effects. psu.edu
Clinical Observational Studies
Clinical observational studies are crucial for understanding the association between endogenous DHEA levels and various health outcomes in human populations. These studies observe individuals without intervention to identify potential correlations.
Observational studies have investigated the link between DHEA/DHEAS levels and conditions such as atherosclerosis and mortality. Some epidemiological surveys have suggested a protective role of DHEA against heart disease and other age-related illnesses. nih.gov However, results have often been inconsistent. For instance, a prospective community-based study did not find a significant association between endogenous DHEA(S) levels and the development of human atherosclerosis. ahajournals.org
Randomized Controlled Trials
Randomized controlled trials (RCTs) are the gold standard for determining the causal effects of an intervention. In the context of DHEA, RCTs involve administering DHEA or a placebo to participants to evaluate its effects on specific outcomes.
While detailed dosage and administration information is beyond the scope of this article, it is important to note that RCTs have been conducted to assess the effects of DHEA supplementation. For example, the Dehydroepiandrosterone (B1670201) and WellNess (DAWN) study was designed to investigate the effects of DHEA. mdpi.com
Epidemiological Studies
Epidemiological studies examine the patterns, causes, and effects of health and disease conditions in defined populations. These studies are vital for understanding the broader implications of DHEA levels for public health.
Large-scale epidemiological studies have explored the relationship between DHEA-S levels and life expectancy, with some findings suggesting that higher blood levels of DHEA-S may be associated with a longer lifespan. tmghig.jp However, the relationship between DHEA(S) and mortality is complex. Some meta-analyses have found that low DHEAS is associated with an increased risk of total mortality, though the association may differ between men and women. oup.com Epidemiological data on the link between DHEA and breast cancer risk have also yielded mixed results, with some studies suggesting a positive association in postmenopausal women and both positive and inverse associations in younger women. aacrjournals.org
Genetic and Molecular Approaches
Modern molecular biology techniques provide powerful tools to investigate the mechanisms of DHEA action at the genetic and molecular levels.
siRNA (small interfering RNA): This technique is used to silence specific genes, allowing researchers to determine the role of those genes in mediating the effects of DHEA. For example, siRNA has been used in HepG2 cells to demonstrate that the inhibition of the enzyme 3β-HSD abolishes the protective effects of DHEA against lipid accumulation and inflammation, indicating that the conversion of DHEA is crucial for its activity. researchgate.net Similarly, siRNA targeting Atg5, a key autophagy gene, has been used to show that DHEA-induced cell death in HepG2 cells is dependent on autophagy. oup.com
RT-PCR (Reverse Transcription Polymerase Chain Reaction): RT-PCR is a sensitive method for detecting and quantifying messenger RNA (mRNA) levels, providing insights into gene expression. This technique has been used to show that astrocytes and neurons express the mRNA for P450c17, the key enzyme for DHEA synthesis. oup.com In studies on neutrophils, RT-PCR has been employed to investigate whether DHEA modulates the expression of receptors like TLR4. scielo.brscielo.br It has also been used to analyze the expression of genes involved in mitochondrial dynamics and mitophagy in cumulus cells, revealing that DHEA can regulate these processes. mdpi.com Additionally, real-time RT-PCR has been used to assess the effect of DHEA on the expression of extracellular matrix protein 1 (ECM-1) in breast cancer cells. caldic.com
Bioinformatics and Computational Modeling
Bioinformatics and computational modeling are increasingly used to analyze large datasets and simulate biological processes related to DHEA. While specific examples from the provided search results are limited, these approaches are generally used to:
Analyze gene expression data from microarray or RNA-sequencing experiments to identify pathways and networks affected by DHEA.
Model the metabolic pathways of DHEA and its conversion to other steroid hormones in different tissues.
Predict the binding affinity of DHEA and its metabolites to various receptors through molecular docking simulations.
Analyze large-scale epidemiological and clinical data to identify complex relationships between DHEA levels, genetic factors, and disease risk.
These computational approaches complement experimental studies and help to generate new hypotheses for further investigation.
Table of Research Findings for this compound
| Research Area | Model/Study Type | Key Findings | References |
|---|---|---|---|
| Hepatology | In Vitro (Hepatocytes, HepG2) | Protects against apoptosis and oxidative stress; induces autophagic cell death in tumor cells; conversion to active steroids is key for its protective effects. | mdpi.comnih.govoup.comresearchgate.net |
| Oncology (Breast Cancer) | In Vitro (MCF-7 cells) | Metabolized to estrogens, stimulating proliferation; competes with estradiol for estrogen receptor binding. | researchgate.netresearchgate.netaacrjournals.org |
| Oncology (Cervical Cancer) | In Vitro (HeLa cells) | Inhibits proliferation and migration, potentially through G6PDH inhibition. | researchgate.netiiarjournals.orgiiarjournals.orgnih.gov |
| Neuroscience | In Vitro (Astrocytes, Neurons) | Synthesized in brain cells; increases neuronal survival and differentiation; protects against amyloid-beta toxicity. | oup.comnih.govmdpi.com |
| Organ Function & Neurology | In Vivo (Rodent models) | Acts as a liver mitogen; enhances memory; exhibits anxiolytic properties. | spandidos-publications.comruhr-uni-bochum.denih.gov |
| Hormone Replacement | In Vivo (Ovariectomized rats) | Restores BDNF levels; modulates adipose tissue metabolism; increases vaginal nerve density. | gremjournal.comnih.govoup.com |
| Cardiovascular Health | Clinical Observational Study | No significant association found with the development of atherosclerosis in one prospective study. | ahajournals.org |
| Aging and Mortality | Epidemiological Studies | Higher levels may be associated with longer lifespan; low levels linked to increased mortality risk, but findings are complex. | tmghig.jpoup.com |
| Molecular Mechanisms | siRNA & RT-PCR | Conversion via 3β-HSD is crucial for its effects; regulates gene expression related to autophagy, mitochondrial dynamics, and inflammation. | oup.comresearchgate.netmdpi.com |
Challenges and Future Research Directions for Dehydroandrosterone
Unraveling Complex Signaling Networks of Dehydroandrosterone
Dehydroepiandrosterone (B1670201) (DHEA) and its sulfated form, DHEA-S, are now understood to act directly as ligands for a variety of hepatic nuclear receptors and G-protein-coupled receptors, in addition to mediating acute cell signaling pathways. bioscientifica.com The signaling networks triggered by these hormones are complex and require further elucidation. biosynth.com DHEA has been shown to activate extracellular signal-regulated kinase 1/2 (ERK1/2) in vascular endothelial cells, a process that is dependent on plasma membrane-initiated activation of Gi/o proteins. ahajournals.orgnih.gov This activation leads to the nuclear translocation of phosphorylated ERK1/2 and subsequent phosphorylation of nuclear p90 ribosomal S6 kinase. nih.gov
In hypothalamic neurons, DHEA's pro-apoptotic effects are associated with the prevention of phosphorylation of both Akt and glycogen (B147801) synthase kinase-3 beta (GSK-3β), which are downstream effector molecules of the phosphatidylinositol 3-kinase (PI3K) pathway. nih.gov Conversely, Insulin-Like Growth Factor I (IGF-I) can rescue neurons from DHEA-induced cell death by preserving Akt activity. nih.gov Furthermore, DHEA-S can interact with G-protein coupled receptors (GPCRs) on spermatogenic cells, activating downstream signaling molecules like c-Src and Erk1/2, which in turn phosphorylate and activate transcription factors such as CREB and ATF-1, influencing cell proliferation and differentiation. biosynth.com The challenge lies in mapping these intricate and often cell-type-specific signaling cascades to understand the full spectrum of DHEA's physiological effects.
Identifying Novel Specific Receptors and Binding Sites for this compound
A significant challenge in DHEA research is the identification of a specific, high-affinity receptor that mediates all its diverse actions. plos.org While DHEA is known to be a precursor for sex steroids, evidence suggests it also has direct biological effects. wikipedia.orgpnas.org Research has demonstrated the existence of specific membrane binding sites for DHEA. plos.orgnih.gov For instance, high-affinity binding sites have been identified on the plasma membranes of endothelial cells. nih.gov
DHEA and its metabolites have been shown to bind to or activate a range of receptors, including:
Nuclear Receptors : DHEA interacts with estrogen receptors (ERα and ERβ), the androgen receptor (AR), peroxisome proliferator-activated receptors (PPARs), pregnane (B1235032) X receptor (PXR), and constitutive androstane (B1237026) receptor (CAR). wikipedia.orgnih.govmdpi.combioscientifica.com
Neurotransmitter Receptors : It can modulate γ-aminobutyric acid type A (GABAA), N-methyl-D-aspartate (NMDA), and sigma-1 receptors. plos.orgmdpi.com
Neurotrophin Receptors : A surprising discovery revealed that DHEA and DHEA-S bind to and activate neurotrophin receptors like TrkA and p75NTR with high affinity. plos.orgwikipedia.org
G-Protein Coupled Receptors (GPCRs) : DHEA-specific GPCRs have been identified in endothelial cells. mdpi.combioscientifica.com
The mineralocorticoid receptor (MR) has also been implicated in DHEA-mediated signaling in vascular cells, although DHEA does not appear to act as a direct agonist, suggesting the involvement of additional signaling proteins or a yet-unknown receptor that may transactivate the MR. bioscientifica.comahajournals.org Future research must focus on the definitive identification and characterization of these receptors to develop more specific therapeutic interventions. mdpi.comrjtcsonline.com
Investigating Comprehensive Interactions with Other Hormones and Neurotransmitters
The biological effects of DHEA are not exerted in isolation but are part of a complex interplay with other hormones and neurotransmitters. biosynth.comdopinglinkki.fi As a neurosteroid, DHEA influences neurotransmission by modulating the function of various neurotransmitter receptors, including GABA-A, NMDA, and sigma-1, thereby impacting neuronal excitability. biosynth.com Its interaction with the hypothalamic-pituitary-adrenal (HPA) axis is also crucial, with ACTH regulating DHEA secretion. bioscientifica.comscielo.br
Furthermore, DHEA's role as a precursor to androgens and estrogens means its effects are intrinsically linked to the signaling pathways of these sex steroids. mayoclinic.orgzrtlab.com For example, the conversion of DHEA to testosterone (B1683101) and subsequently to dihydrotestosterone (B1667394) (DHT) or estradiol (B170435) in peripheral tissues is a key mechanism of its action. dopinglinkki.finih.gov The balance between DHEA and cortisol is also of significant interest, as an increased cortisol/DHEA-S ratio has been linked to potentially harmful conditions in the brain. zrtlab.com Understanding these comprehensive interactions is essential for a holistic view of DHEA's function in both health and disease. biosynth.com For instance, DHEA's potential therapeutic effects could be influenced by its interactions with antipsychotics, carbamazepine, estrogen, lithium, and testosterone, among others. mayoclinic.org
Elucidating Downstream Signaling Molecules and Effector Proteins
A critical area for future research is the detailed elucidation of the downstream signaling molecules and effector proteins that mediate the diverse effects of Dehydroepiandrosterone (DHEA). biosynth.com The activation of various receptors by DHEA initiates a cascade of intracellular events involving numerous signaling molecules.
In vascular endothelial cells, DHEA-induced activation of ERK1/2 leads to the phosphorylation of the nuclear p90 ribosomal S6 kinase. nih.gov In a different context, DHEA treatment of neutrophils has been shown to decrease the protein levels of phosphorylated NF-κB (p-NFκB), which could explain the observed reduction in IL-8 production. scielo.br Furthermore, DHEA-S interaction with G-protein coupled receptors in spermatogenic cells results in the activation of transcription factors like CREB and ATF-1 through kinases such as c-Src and Erk1/2. biosynth.com
In hypothalamic neurons, DHEA's influence on the PI3K pathway involves the prevention of phosphorylation of Akt and glycogen synthase kinase-3 beta (GSK-3β). nih.gov Conversely, in vascular endothelial cells, DHEA has been shown to stimulate the phosphorylation of FoxO1. ahajournals.org Identifying and characterizing the full complement of these downstream molecules and effector proteins is essential to connect receptor activation to specific cellular responses and physiological outcomes. biosynth.com
| Cell Type | Downstream Signaling Molecules/Effectors | Associated DHEA Effect |
| Vascular Endothelial Cells | Phosphorylated ERK1/2, p90 ribosomal S6 kinase, Phosphorylated FoxO1 | Endothelial proliferation and angiogenesis |
| Neutrophils | Phosphorylated NF-κB (p-NFκB) | Reduced IL-8 production |
| Spermatogenic Cells | c-Src, Erk1/2, CREB, ATF-1 | Regulation of cell proliferation and differentiation |
| Hypothalamic Neurons | Akt, Glycogen synthase kinase-3 beta (GSK-3β) | Induction of apoptosis |
Addressing Inconsistencies and Variability in Clinical Findings of this compound
A major challenge in translating preclinical findings on Dehydroepiandrosterone (DHEA) to clinical applications is the significant inconsistency and variability observed in human studies. dopinglinkki.ficas.czaipublications.com Clinical trials investigating the benefits of DHEA supplementation have produced conflicting results regarding its effects on conditions like atherosclerosis, cognitive decline, and sexual dysfunction. nih.govdopinglinkki.ficas.cz
Several factors contribute to these discrepancies:
Clinical Variability : There is a wide interindividual variability in the response to DHEA, with the adrenal response to ACTH stimulation for DHEAS estimated to vary by 60-70%. cas.czresearchgate.net
Study Design : Many studies have been limited by small sample sizes, differences in the age and duration of illness of participants, and a lack of repeated measurements of DHEA and its metabolites over time. aipublications.comresearchgate.net
Phenotypic Variation : In conditions like Polycystic Ovary Syndrome (PCOS), the pattern of adrenal involvement and the response to DHEA can vary significantly between different phenotypes. aipublications.com
Age and Gender Differences : The effects of DHEA and its age-related decline can differ between men and women, particularly after menopause. wisc.edu For instance, one study found an association between DHEA-S levels and physical performance in older men but not in women. wisc.edu
Nonlinear Relationships : The relationship between DHEA-S levels and the severity of conditions like major depressive disorder may not be linear, with levels increasing in mild to moderate depression but being lower in severe cases. cpn.or.kr
To overcome these challenges, future clinical research requires standardized measurement protocols, larger and more homogenous study populations, and stratified analyses that account for phenotypic, metabolic, and genetic variations. aipublications.com
Understanding Tissue-Specific Activity and Intracrine Mechanisms in Detail
Dehydroepiandrosterone (DHEA) exerts its effects through a process known as intracrinology, where it is converted into active androgens and estrogens within peripheral tissues. nih.govoup.com This local synthesis allows for tissue-specific hormonal regulation, minimizing systemic side effects. nih.govresearchgate.net A key challenge is to fully understand the nuances of this tissue-specific activity and the intricate intracrine mechanisms at play.
The expression of steroid-forming and steroid-inactivating enzymes is tissue-specific, leading to different outcomes in various parts of the body. researchgate.netcambridge.org For example, in premenopausal women, a significant portion of estrogens and most androgens are generated via intracrine conversion of DHEA. nih.gov Peripheral tissues like the skin and adipose tissue are major sites of this intracrine sex steroid production. mdpi.com In postmenopausal women, DHEA becomes the primary source of sex steroids, which are synthesized and act locally without significantly altering circulating levels of active hormones. cambridge.org
The local metabolism of DHEA is crucial. For instance, its conversion to androstenedione (B190577), testosterone, and dihydrotestosterone (DHT) in the skin and hair follicles is responsible for androgenic effects. dopinglinkki.finih.gov Similarly, its transformation into potent estrogens like estradiol can occur in tissues such as the vagina. nih.gov However, serum hormone levels may not accurately reflect this local activity, making it essential to study hormone metabolism directly within tissue-specific cell lines. mdpi.com Future research must continue to map the tissue-specific expression of steroidogenic enzymes and the resulting local concentrations of active hormones to fully grasp the physiological and pathological implications of intracrinology. oup.com
Development of this compound Analogs with Enhanced Specificity and Potency
Given the broad spectrum of Dehydroepiandrosterone (DHEA)'s biological activities and its metabolism into various androgens and estrogens, there is considerable interest in developing synthetic analogs with enhanced specificity and potency, while minimizing undesirable side effects. nih.govscientia.global The goal is to create compounds that target specific receptors or pathways to achieve desired therapeutic effects without the hormonal side effects associated with DHEA itself. rjtcsonline.comaginganddisease.org
Researchers have synthesized and screened numerous DHEA analogs. One notable example is 16α-fluoro-5-androsten-17-one, also known as fluasterone (B124106). nih.govscientia.global Studies in animal models have shown that fluasterone is more potent than DHEA in its anti-obesity and tumor-preventive actions. nih.govscientia.global Crucially, unlike DHEA, fluasterone is non-androgenic and non-estrogenic, meaning it does not stimulate uterine weight in female rats or seminal vesicle weight in castrated male rats. nih.govscientia.global Fluasterone has also demonstrated superior anti-glucocorticoid effects compared to DHEA. nih.govscientia.global
Another analog, 16α-fluoro-5α-androstan-17-one, has shown similar potency to fluasterone in inhibiting certain aspects of tumor promotion but is not more active than DHEA as an anti-obesity agent. nih.gov The development and clinical testing of such analogs are crucial for advancing our understanding of DHEA's therapeutic potential and may provide safer and more effective treatment options for various age-related diseases. nih.govaginganddisease.org
Further Exploration of this compound's Neurobiological Effects
The neurobiological actions of DHEA and DHEAS are multifaceted, encompassing neuroprotection, neurite growth, and modulation of synaptic plasticity. nih.govpsychiatria-danubina.com These neurosteroids are synthesized in the central and peripheral nervous systems and are implicated in mood regulation, cognitive performance, and the response to stress. psychiatria-danubina.com Future research should continue to unravel the precise mechanisms through which DHEA exerts these effects. Key areas for further exploration include:
Neurogenesis and Neuronal Survival: DHEA has been shown to stimulate neurogenesis in the hippocampus of rats, promote the survival of new neurons, and counteract the suppressive effects of corticosterone. frontiersin.orgnih.gov It is known to be involved in neurogenesis and neuronal survival during development and aging. plos.org Further studies are needed to understand the signaling pathways involved, such as the interaction with nerve growth factor (NGF) receptors, and to determine the relevance of these findings to human brain health and disease. plos.orgjneurosci.org
Synaptic Plasticity: DHEAS can enhance neuronal excitability and synaptic transmission in the hippocampus. nih.gov It modulates neuronal excitability and synaptic plasticity, which are fundamental processes for learning and memory. psychiatria-danubina.com Research indicates that DHEA can reverse impairments in dendritic plasticity and synaptic function induced by conditions like hypoxia. nih.gov Deeper investigation into its influence on excitatory and inhibitory synaptic potentials will provide a more complete picture of its role in cognitive function. nih.gov
Neuroinflammation: DHEA possesses anti-inflammatory properties and can modulate astroglial function. frontiersin.org Given that neuroinflammation is a key component of many neurological and psychiatric disorders, understanding how DHEA regulates inflammatory processes in the brain is a critical area for future research. frontiersin.orgresearchgate.net
Receptor Interactions: DHEA and DHEAS interact with a variety of receptors in the brain, including NMDA and GABA receptors. patsnap.com DHEAS is also known to activate the sigma-1 receptor. nih.gov Elucidating the full spectrum of its receptor interactions and their downstream signaling cascades will be essential for a comprehensive understanding of its neurobiological activity.
Investigating this compound's Role in Specific Disease Pathologies (e.g., Chronic Pain Management)
Emerging evidence suggests a potential role for DHEA and DHEAS in the pathophysiology and management of chronic pain. mdpi.com However, this area of research is still in its early stages. mdpi.com
Observational studies have found associations between lower DHEAS levels and chronic pain, particularly in women. mdpi.comnih.gov For instance, a study using data from the Midlife in the United States (MIDUS) cohort found that women with chronic pain had significantly lower DHEAS levels. mdpi.comnih.gov This association was also observed in women with fibromyalgia. mdpi.com
Experimental studies in animal models have shown that DHEA administration can reduce mechanical hypersensitivity in neuropathic pain, an effect mediated through sigma-1 receptors and associated with decreased spinal neuroinflammation. mdpi.com Interestingly, research has also indicated that DHEA synthesized in the spinal cord can have both rapid pronociceptive (pain-promoting) and delayed antinociceptive (pain-relieving) effects, with the latter potentially mediated by its conversion to androgenic metabolites like testosterone. nih.govmdpi.com DHEAS, on the other hand, has been shown to enhance pain transmission in the spinal cord. nih.gov
Future research should focus on:
Clarifying the dual role of DHEA in pain modulation.
Investigating the sex-specific differences in the relationship between DHEA/DHEAS levels and chronic pain. nih.gov
Exploring the therapeutic potential of targeting DHEA biosynthesis or its metabolic pathways for chronic pain management. nih.gov
| Study Type | Key Finding | Population/Model | Reference |
|---|---|---|---|
| Observational (MIDUS Cohort) | Women with chronic pain had significantly lower DHEAS levels. | 1,216 adults aged 34-84 | mdpi.comnih.gov |
| Observational | Lower salivary DHEA levels in women with fibromyalgia compared to healthy controls. | Women with fibromyalgia | mdpi.com |
| Experimental (Animal Model) | DHEA administration reduced mechanical hypersensitivity in a mouse model of neuropathic pain. | Mice | mdpi.com |
| Experimental (Animal Model) | DHEA synthesized in the spinal cord has both pronociceptive and antinociceptive actions. | Rats | nih.gov |
| Experimental (Animal Model) | DHEAS enhances nociceptive synaptic transmission in the spinal cord. | Rats | nih.gov |
Conducting Longitudinal Studies and Research in At-Risk Populations
Much of the current research on DHEA and its association with various health conditions is cross-sectional. nih.gov To establish causality and better understand the long-term implications of DHEA levels, longitudinal studies are essential. These studies would allow researchers to track changes in DHEA levels over time and correlate them with the onset and progression of diseases.
Furthermore, research should specifically target at-risk populations. For example:
Aging Individuals: DHEA levels naturally decline with age, and this decline has been linked to age-related conditions. ku.edu.tr Longitudinal studies in elderly populations could clarify the role of DHEA in healthy aging and age-related diseases. nih.gov
Individuals with Substance Use Disorders: Lower levels of DHEA-S have been observed in individuals who relapse to substance abuse. frontiersin.org Research in this population could explore DHEA as a potential biomarker for relapse risk and as a therapeutic target to prevent it. frontiersin.org
Populations with High Cardiovascular Risk: Low DHEAS levels have been associated with an increased risk of stroke and coronary heart disease. oup.comahajournals.org Studies in high-risk populations, such as certain ethnic groups with a higher burden of cardiovascular risk factors, are needed to understand these associations better. oup.com
Optimizing Research Methodologies and Standardization of Assays
A significant challenge in DHEA research is the lack of standardization in measurement assays. nih.govpathologytestsexplained.org.au Different commercially available immunoassays for DHEAS can show considerable variability and standardization problems, which can lead to inconsistent results across studies and potentially impact clinical interpretations. nih.gov
To improve the reliability and comparability of research findings, there is a critical need for:
Standardization of DHEA and DHEAS assays: The development and adoption of a reference method, such as Isotope-Dilution Liquid Chromatography Tandem Mass Spectrometry (ID-LC-MS/MS), is crucial for calibrating commercial assays. nih.gov
Improved precision of commercial kits: Manufacturers should work towards improving the precision and accuracy of their assays to align with reference standards. nih.gov
Consistent reporting: Researchers should clearly state the specific assay used in their studies to allow for better comparison and meta-analysis of data.
| Methodology | Advantages | Disadvantages | Reference |
|---|---|---|---|
| Immunoassays (e.g., ELISA, RIA) | Widely available, relatively inexpensive, high-throughput. | Can suffer from standardization problems, high imprecision, and cross-reactivity. | nih.govdemeditec.comthermofisher.com |
| Isotope-Dilution Liquid Chromatography Tandem Mass Spectrometry (ID-LC-MS/MS) | High accuracy, specificity, and considered the reference method. | More expensive, requires specialized equipment and expertise, lower throughput. | nih.govunipi.it |
Addressing Funding Challenges for Research on Non-Patentable Compounds
A major hurdle for advancing research on naturally occurring compounds like DHEA is the difficulty in securing funding. irispublishers.com Pharmaceutical companies have little financial incentive to invest in costly clinical trials for substances that are non-patentable, as they cannot secure exclusive marketing rights to recoup their investment. irispublishers.commdpi.comharvard.edu This "patent gap" means that many promising, unpatentable compounds remain under-researched, despite their potential therapeutic benefits. irispublishers.comharvard.edu
This issue is not unique to DHEA but affects a wide range of natural products and off-patent drugs. mdpi.comresearchgate.net To overcome this challenge, several strategies could be considered:
Increased public funding: Government agencies and research foundations can play a crucial role by allocating specific funds for research on non-patentable compounds with therapeutic potential. irispublishers.comtandfonline.com
Public-private partnerships: Collaborative models between academic institutions and industry could be developed to share the costs and risks of research.
Focus on novel applications and formulations: While the compound itself may not be patentable, new uses, delivery methods, or combination therapies involving DHEA could potentially be patented, providing a financial incentive for research.
Addressing these funding challenges is essential to unlock the full therapeutic potential of DHEA and other non-patentable compounds for the benefit of public health. irispublishers.com
Q & A
Q. What are the established synthetic pathways for dehydroandrosterone (DHEA) in laboratory settings?
DHEA is synthesized via oxidative degradation of cholesterol, where the cholesterol side chain is removed through chemical or microbial methods. Historical protocols by Butenandt and Hanisch (1935) demonstrated conversion of cholesterol to DHEA using controlled oxidation, with critical parameters including temperature, catalyst selection (e.g., chromium trioxide), and solvent systems. Modern approaches may employ enzymatic pathways or biotransformation using Mycobacterium species to improve yield and specificity .
Q. What analytical methods are recommended for quantifying DHEA in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity, particularly for distinguishing DHEA from structurally similar steroids like androstenedione. Immunoassays (e.g., ELISA) are less reliable due to cross-reactivity with other 3β-hydroxysteroids. Method validation must include assay-specific reference ranges, matrix effects (e.g., plasma vs. urine), and recovery rates .
Q. How does DHEA function as a precursor in steroidogenesis?
DHEA serves as a key intermediate in the biosynthesis of androgens (e.g., testosterone) and estrogens (e.g., estradiol). In target tissues, it is converted via 17β-hydroxysteroid dehydrogenase (17β-HSD) and aromatase enzymes. Experimental studies using isotopic labeling (e.g., H-DHEA) track its metabolic fate in cell cultures or animal models, with tissue-specific enzyme expression dictating conversion efficiency .
Advanced Research Questions
Q. What experimental design considerations are critical for studying DHEA’s stability in vitro?
DHEA degrades under prolonged exposure to light, heat, or acidic conditions. Stability studies should include:
Q. How do researchers address discrepancies in reported receptor binding affinities of DHEA across studies?
Variations in binding data often arise from differences in assay conditions (e.g., cell lines, temperature, or cofactor availability). To mitigate this:
Q. What methodological challenges arise when correlating DHEA sulfate (DHEA-S) levels with clinical outcomes in adrenal insufficiency?
DHEA-S measurement requires accounting for diurnal rhythm, age-related decline, and gender-specific reference ranges. Studies must:
Q. How can contradictory data on DHEA’s neuroprotective effects be resolved?
Contradictions often stem from model variability (e.g., rodent vs. human neuronal cultures) or dosing regimes. Advanced approaches include:
- Dose-response studies in transgenic models (e.g., Alzheimer’s disease mice).
- Multi-omics integration (transcriptomics/metabolomics) to identify downstream pathways.
- Controls for peripheral vs. central nervous system bioavailability .
Methodological Resources
- Synthesis Optimization : Compare microbial vs. chemical synthesis yields using gas chromatography (GC) for purity assessment .
- Receptor Studies : Utilize CRISPR-edited cell lines to isolate DHEA-specific signaling pathways from overlapping steroid effects .
- Clinical Trials : Design phase II trials with placebo controls and stratified cohorts (e.g., postmenopausal women) to address variability in endogenous DHEA levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
